Product packaging for 6-Bromocinnolin-4-amine(Cat. No.:)

6-Bromocinnolin-4-amine

Cat. No.: B15232482
M. Wt: 224.06 g/mol
InChI Key: VDMWPZRZGPXSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromocinnolin-4-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B15232482 6-Bromocinnolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromocinnolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWPZRZGPXSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Scarcely Explored Cinnoline Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and likely biological activities of 6-Bromocinnolin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related cinnoline and quinoline analogues to offer a predictive but thorough resource for researchers in drug discovery and medicinal chemistry.

Core Chemical Properties

Table 1: Predicted and Comparative Chemical Properties

PropertyPredicted Value for this compound4-Aminocinnoline[1]4-Amino-6-bromoquinoline
Molecular Formula C₈H₆BrN₃C₈H₇N₃C₉H₇BrN₂
Molecular Weight ~224.06 g/mol 145.16 g/mol 223.07 g/mol
Appearance Likely a solidSolidSolid
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Expected to be soluble in organic solvents like DMSO and DMFNot availableNot available
pKa Not availableAvailable in IUPAC Digitized pKa DatasetNot available

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound has not been reported, established methods for the synthesis of the cinnoline core and its derivatives can be adapted. The primary synthetic strategies for cinnolines involve cyclization reactions starting from appropriately substituted benzene derivatives.

General Synthetic Approaches to the Cinnoline Scaffold

The synthesis of the cinnoline ring system has been a subject of interest for over a century, with several key methods being developed.[2][3] These approaches typically utilize arenediazonium salts, aryl hydrazines, or arylhydrazones as precursors.[2][3]

One common method involves the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization. For instance, the diazotization of o-amino phenyl propiolic acid can yield a diazonium salt that subsequently cyclizes to form a cinnoline derivative. Another versatile approach is the Richter synthesis, which also proceeds through a diazonium salt intermediate.[3][4]

Modern synthetic methods have also employed metal-catalyzed cross-coupling reactions to construct the cinnoline core, offering a powerful tool for creating a diverse range of substituted cinnolines.[2][3]

Proposed Synthetic Pathway for this compound

A plausible synthetic route to this compound would likely start from a 4-bromo-2-substituted aniline. A general workflow is proposed below:

G cluster_0 Starting Material Preparation cluster_1 Diazotization cluster_2 Cyclization cluster_3 Amination 4-Bromo-2-vinylaniline 4-Bromo-2-vinylaniline Diazonium Salt Diazonium Salt 4-Bromo-2-vinylaniline->Diazonium Salt NaNO₂, HCl 6-Bromocinnoline 6-Bromocinnoline Diazonium Salt->6-Bromocinnoline Heat Intermediate 4-Chloro-6-bromocinnoline 6-Bromocinnoline->Intermediate Activation (e.g., chlorination) This compound This compound Intermediate->this compound NH₃ or amine source G This compound This compound Kinase_Inhibition Kinase Inhibition This compound->Kinase_Inhibition Topoisomerase_Inhibition Topoisomerase Inhibition This compound->Topoisomerase_Inhibition Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Topoisomerase_Inhibition->Cell_Cycle_Arrest Anti-proliferative_Effects Anti-proliferative Effects Apoptosis_Induction->Anti-proliferative_Effects Cell_Cycle_Arrest->Anti-proliferative_Effects

References

In-depth Technical Guide: 6-Bromocinnolin-4-amine (CAS number 1823314-40-4)

Author: BenchChem Technical Support Team. Date: November 2025

This document will instead provide a broader context for researchers, scientists, and drug development professionals by summarizing general synthetic strategies and known biological activities of the parent cinnoline scaffold and structurally related bromo-substituted heterocyclic compounds. This information may serve as a foundational resource for those considering novel research into 6-Bromocinnolin-4-amine.

Introduction to the Cinnoline Scaffold

Cinnoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂.[1] It is an isomer of other naphthyridines like quinoxaline, phthalazine, and quinazoline.[1] The cinnoline ring system is a key structural motif in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[2][3] While no naturally occurring cinnoline derivatives were identified until 2011, synthetic derivatives are of significant interest in drug discovery.[3]

General Synthetic Strategies for Cinnoline Derivatives

While a specific synthesis for this compound is not documented, general methods for creating the cinnoline core and its derivatives can provide a strategic starting point for its synthesis.

Common synthetic routes include:

  • Richter Cinnoline Synthesis: This classic method involves the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce a 4-hydroxycinnoline-3-carboxylic acid intermediate. This can then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline.[1]

  • From 2-Nitrophenyl Hydrazine Derivatives: The reaction of a 2-nitrophenyl hydrazine derivative with methyl pyruvate in the presence of concentrated HCl can produce a Z-2 nitrophenyl hydrazone. Subsequent reduction of the hydrazone can lead to the formation of a 3-methylcinnoline-4(1H)-one derivative.[2]

  • Diazotization Reactions: The diazotization of o-amino phenyl propiolic acid in water can yield a diazonium chloride intermediate that undergoes cyclization to form the cinnoline ring.[2]

A hypothetical synthetic approach to this compound might start with a suitably substituted bromo-aniline derivative, followed by a series of reactions to construct the pyridazine ring of the cinnoline system and subsequent amination at the 4-position.

G cluster_synthesis General Cinnoline Synthesis Strategies start Substituted Aniline/Phenylhydrazine cyclization Cyclization Reaction (e.g., Richter, Diazotization) start->cyclization intermediate Cinnoline Core Formation cyclization->intermediate functionalization Functional Group Interconversion (e.g., Halogenation, Amination) intermediate->functionalization product Target Cinnoline Derivative functionalization->product

Caption: A generalized workflow for the synthesis of cinnoline derivatives.

Potential Biological and Pharmacological Significance

The interest in cinnoline derivatives stems from their diverse biological activities. While there is no specific data for this compound, the activities of related compounds suggest potential areas of investigation.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of cinnoline derivatives. For instance, 4-aminocinnoline-3-carboxamide derivatives have shown moderate to good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria.[3] Other research has explored cinnoline sulphonamide derivatives for their efficacy against various bacterial and fungal strains.[4] The presence of a bromine atom can, in some cases, enhance the antimicrobial and antifungal properties of organic molecules.[5][6][7]

Anticancer and Enzyme Inhibition Potential

The cinnoline scaffold is also being investigated for its potential in cancer therapy. Certain derivatives have shown antiproliferative activity.[3] Structurally similar bromo-substituted quinolines and isoquinolinequinones have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines. Additionally, related heterocyclic compounds are explored as enzyme inhibitors, for example, in the context of Alzheimer's disease by targeting cholinesterases.[8]

Structurally Related Compounds: 4-Amino-6-bromoquinoline

An isomer of the target compound, 4-Amino-6-bromoquinoline (CAS 65340-73-0), has been documented and is used in medicinal chemistry.[9] It serves as a key intermediate in the synthesis of antimalarial and anticancer agents.[9] Research on this compound has also explored its potential in developing new antimicrobial treatments and fluorescent probes for biological imaging.[9] While the positional difference of the nitrogen atoms in the heterocyclic ring system significantly alters the chemical properties, the research on 4-Amino-6-bromoquinoline indicates a general interest in this structural class for drug discovery.

Future Research Directions

Given the complete absence of data for this compound, the field is open for foundational research. The primary steps for investigating this compound would involve:

  • Chemical Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce this compound. This would be followed by thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Physicochemical Profiling: Determining key properties such as solubility, stability, and pKa.

  • In Vitro Biological Screening: Evaluating the compound against a broad range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes relevant to disease.

G cluster_research Proposed Research Workflow for this compound synthesis De Novo Synthesis & Structural Confirmation profiling Physicochemical Property Analysis synthesis->profiling screening Broad Biological Screening (In Vitro) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Promising Activity preclinical Preclinical Studies lead_opt->preclinical

Caption: A logical progression for the initial investigation of this compound.

References

An In-depth Technical Guide to 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-Bromocinnolin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from commercial suppliers, data from closely related analogues, and established principles of medicinal chemistry to offer a thorough resource for research and development.

Molecular Structure and Identifiers

This compound is a heterocyclic aromatic compound featuring a cinnoline core. The structure is characterized by a bromine atom at the 6-position and an amine group at the 4-position of the cinnoline ring system.

IdentifierValue
IUPAC Name This compound
CAS Number 1823314-40-4[1]
Molecular Formula C₈H₆BrN₃
Canonical SMILES C1=CC2=C(C=C1Br)C(=CN=N2)N
InChI InChI=1S/C8H6BrN3/c9-6-2-1-5-7(3-6)8(10)4-11-12-5/h1-4H,(H2,10,11)
InChIKey Not readily available

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes predicted properties based on its chemical structure. These values are computationally derived and should be considered as estimates.

PropertyPredicted ValueNotes
Molecular Weight 224.06 g/mol
logP 1.9 - 2.5Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) 53.8 ŲSuggests good cell permeability.
Hydrogen Bond Donors 2From the amine group.
Hydrogen Bond Acceptors 3From the nitrogen atoms in the cinnoline ring.
pKa (most basic) ~4.5 - 5.5Estimated for the 4-amino group.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the cinnoline ring system and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the amino group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms of the cinnoline ring. The chemical shifts of the carbons will be indicative of their electronic environment within the heterocyclic system.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity. Common fragmentation patterns for amino-substituted heterocyclic compounds may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the cinnoline ring, and C-Br stretching.

Experimental Protocols

A plausible synthetic route to this compound can be adapted from methodologies reported for similar 4-aminocinnoline derivatives. A key precursor is 6-bromocinnolin-4(1H)-one.

Synthesis of 6-Bromo-4-chlorocinnoline

This intermediate can be prepared from 6-bromocinnolin-4(1H)-one.

Materials:

  • 6-bromocinnolin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-bromocinnolin-4(1H)-one in anhydrous THF, add phosphorus oxychloride.

  • Heat the resulting solution at 70 °C for approximately 1.5 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the dropwise addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature with stirring for an additional hour.

  • Add DCM and water to the solution and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 6-bromo-4-chlorocinnoline.

Synthesis of this compound

The final product can be synthesized from 6-bromo-4-chlorocinnoline via nucleophilic aromatic substitution.

Materials:

  • 6-Bromo-4-chlorocinnoline

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • A suitable solvent (e.g., dioxane, DMF)

  • Base (e.g., sodium tert-butoxide, if necessary)

Procedure:

  • Dissolve 6-bromo-4-chlorocinnoline in a suitable solvent.

  • Add the ammonia source to the solution. A base may be required to facilitate the reaction.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not available, the cinnoline and 4-aminoquinoline scaffolds are present in numerous biologically active molecules. This suggests that this compound could be a valuable starting point for drug discovery.

Known Activities of Related Compounds
  • Antiparasitic Activity: 4-Aminocinnoline derivatives have been investigated as broad-spectrum antiparasitic agents, showing activity against parasites such as Trypanosoma brucei, Leishmania major, and Plasmodium falciparum.[2]

  • Kinase Inhibition: The 4-aminoquinoline scaffold is a known hinge-binding motif for various protein kinases. Derivatives have been developed as inhibitors of kinases such as Bruton's tyrosine kinase (BTK), which is a target in the treatment of rheumatoid arthritis.

  • Anticancer Properties: Cinnoline derivatives have been explored for their potential as anticancer agents, with some compounds showing inhibitory activity against topoisomerases.

  • Antibacterial and Antifungal Activity: The cinnoline nucleus is found in compounds with reported antibacterial and antifungal properties.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with signaling pathways involved in:

  • Parasite Metabolism and Survival: By targeting essential enzymes or processes within parasitic organisms.

  • Inflammatory Signaling: Through the inhibition of kinases like BTK, which are crucial in immune cell signaling.

  • Cell Cycle Regulation and DNA Replication: By targeting enzymes like topoisomerases, which are vital for cancer cell proliferation.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Visualizations

Synthesis_of_6_Bromocinnolin_4_amine cluster_0 Synthesis Pathway 6_bromocinnolin_4_one 6-Bromocinnolin-4(1H)-one 6_bromo_4_chlorocinnoline 6-Bromo-4-chlorocinnoline 6_bromocinnolin_4_one->6_bromo_4_chlorocinnoline POCl₃, THF 6_bromocinnolin_4_amine This compound 6_bromo_4_chlorocinnoline->6_bromocinnolin_4_amine NH₃ source

Caption: Synthetic route to this compound.

Potential_Signaling_Pathways cluster_targets Potential Biological Targets cluster_outcomes Potential Cellular Outcomes Molecule This compound Kinases Protein Kinases (e.g., BTK) Molecule->Kinases Inhibition Topoisomerases Topoisomerases Molecule->Topoisomerases Inhibition Parasite_Enzymes Parasite-Specific Enzymes Molecule->Parasite_Enzymes Inhibition Inflammation_Mod Modulation of Inflammation Kinases->Inflammation_Mod Apoptosis Induction of Apoptosis Topoisomerases->Apoptosis Parasite_Death Parasite Death Parasite_Enzymes->Parasite_Death

Caption: Hypothetical signaling pathways for this compound.

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis pathway for 6-bromocinnolin-4-amine, a heterocyclic compound of interest for research and development in medicinal chemistry. Due to the limited availability of direct synthetic procedures for this specific molecule in published literature, this guide presents a rational and chemically sound pathway based on well-established named reactions and analogous procedures for structurally related compounds, particularly in the quinoline series. The proposed pathway involves a three-step sequence: a Borsche-Herbert type cyclization to form the core cinnoline structure, followed by chlorination and subsequent amination.

Proposed Synthesis Pathway Overview

The proposed synthesis of this compound commences with the cyclization of 2-amino-4-bromoacetophenone to yield 6-bromo-4-hydroxycinnoline. This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to afford 6-bromo-4-chlorocinnoline. The final step involves the amination of the 4-chloro derivative to produce the target compound, this compound.

Synthesis_Pathway cluster_0 Step 1: Borsche-Herbert Type Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Amino-4-bromoacetophenone B 6-Bromo-4-hydroxycinnoline A->B 1. NaNO₂, HCl 2. Heat C 6-Bromo-4-chlorocinnoline B->C POCl₃, Heat D This compound C->D NH₃, Heat

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are adapted from established procedures for analogous transformations.

Step 1: Synthesis of 6-Bromo-4-hydroxycinnoline

This step employs a Borsche-Herbert type cyclization of 2-amino-4-bromoacetophenone.

Methodology:

  • A solution of 2-amino-4-bromoacetophenone (1 equivalent) in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and water) is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete diazotization.

  • The temperature of the reaction mixture is then slowly raised to room temperature and subsequently heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • The crude product is dried under vacuum to yield 6-bromo-4-hydroxycinnoline. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 6-Bromo-4-chlorocinnoline

This step involves the conversion of the hydroxyl group at the 4-position to a chloro group using phosphorus oxychloride. This reaction is analogous to the conversion of 6-bromo-4-hydroxyquinoline to 6-bromo-4-chloroquinoline.[1]

Methodology:

  • A mixture of 6-bromo-4-hydroxycinnoline (1 equivalent) and phosphorus oxychloride (POCl₃, used in excess, e.g., 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.[1]

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[1]

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 3-6 hours.[1] The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.[1]

  • The remaining residue is cooled in an ice bath and slowly quenched by the careful addition of crushed ice or cold water.[1]

  • The acidic solution is neutralized to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford 6-bromo-4-chlorocinnoline.[1]

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution of the 4-chloro group with an amino group.

Methodology:

  • A sealed reaction vessel is charged with 6-bromo-4-chlorocinnoline (1 equivalent) and a solution of ammonia in a suitable solvent (e.g., ethanol or a sealed tube with liquid ammonia).

  • The mixture is heated to a temperature typically ranging from 120-180 °C for several hours. The optimal temperature and reaction time should be determined empirically.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for each step of the synthesis, with yields based on analogous reactions reported in the literature.

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)Reference (Analogous Reaction)
12-Amino-4-bromoacetophenone1. NaNO₂, HCl, 0-5 °C2. Heat6-Bromo-4-hydroxycinnoline60-80General Borsche-Herbert Reaction
26-Bromo-4-hydroxycinnolinePOCl₃, (cat. DMF), Reflux (110 °C), 3-6 h6-Bromo-4-chlorocinnoline81-98.5[1]
36-Bromo-4-chlorocinnolineNH₃, Heat (120-180 °C)This compound40-60General Amination of Chloroquinolines

Logical Workflow Diagram

The logical progression of the synthesis is illustrated in the following diagram.

Logical_Workflow Start Start: 2-Amino-4-bromoacetophenone Step1 Diazotization and Cyclization Start->Step1 Intermediate1 Intermediate: 6-Bromo-4-hydroxycinnoline Step1->Intermediate1 Step2 Chlorination with POCl₃ Intermediate1->Step2 Intermediate2 Intermediate: 6-Bromo-4-chlorocinnoline Step2->Intermediate2 Step3 Amination with NH₃ Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Logical workflow for the synthesis of this compound.

Concluding Remarks

This technical guide provides a comprehensive, albeit proposed, synthetic pathway for this compound. The methodologies are grounded in established and reliable chemical transformations. Researchers and drug development professionals can use this guide as a foundational blueprint for the laboratory synthesis of this target molecule. It is recommended that each step be optimized for reaction conditions and purification methods to achieve the best possible yields and purity. Standard analytical techniques such as NMR, mass spectrometry, and elemental analysis should be employed to characterize the intermediates and the final product to confirm their identity and purity.

References

Spectroscopic Profile of 6-Bromocinnolin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 6-Bromocinnolin-4-amine. Due to the limited availability of direct experimental data for this specific molecule, this document combines predicted spectroscopic characteristics with available data from a closely related analogue. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a closely related derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine

Chemical Shift (δ) ppmMultiplicityProtons Assigned
9.35br. sNH
9.12dH-5
8.87dH-3
8.45sH-2' (pyridin-3-yl)
8.25dH-8
8.01ddH-7
7.45dH-5' (pyridin-3-yl)
2.40sCH₃ (pyridin-3-yl)

Solvent: DMSO-d₆, Frequency: 500 MHz

Note: This data is for a derivative and serves as an approximation for the expected shifts in this compound. The signals for the cinnoline core are expected to be in similar regions.

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for this compound are predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
3400-3250MediumN-H stretch (asymmetric and symmetric)
1650-1580Medium-StrongN-H bend (scissoring)
1620-1450Medium-StrongC=C and C=N aromatic ring stretches
1335-1250StrongC-N stretch (aromatic amine)
~1100MediumC-Br stretch
910-665Strong, BroadN-H wag
Mass Spectrometry (MS)

The predicted mass spectral data for this compound is based on its molecular formula (C₈H₆BrN₃).

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₆BrN₃
Molecular Weight224.06 g/mol
Exact Mass222.97 g/mol
Predicted M+•, [M+2]+•m/z 223, 225 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
Key FragmentationLoss of HCN, Br•, N₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report Data_Analysis->Structure_Elucidation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Navigating the Solubility Landscape of 6-Bromocinnolin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – As the landscape of drug discovery and development continues to evolve, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide addresses the solubility of 6-Bromocinnolin-4-amine, a cinnoline derivative with potential pharmacological significance. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to systematically determine its solubility profile. The guide outlines detailed experimental protocols and data presentation standards critical for advancing research and development efforts.

Cinnoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Various studies have reported their potential as antibacterial, antifungal, anti-inflammatory, and analgesic agents.[1][2][4] The core structure of this compound, featuring a bromine substituent and an amine group on the cinnoline scaffold, suggests the potential for a range of intermolecular interactions that will influence its solubility in different solvent systems. A comprehensive understanding of its solubility is a critical first step in formulation development, bioavailability assessment, and overall drugability evaluation.

Quantitative Solubility Data

To facilitate a standardized approach to data collection and comparison, the following table is provided as a template for researchers to record experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationNotes
Water (pH 7.0)
Phosphate-Buffered Saline (PBS; pH 7.4)
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
Dimethyl Sulfoxide (DMSO)
Ethanol
Methanol
Acetone
Acetonitrile
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for the qualitative and quantitative determination of the solubility of an organic compound such as this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, diethyl ether, ethanol, DMSO)

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously shake or vortex the test tube for 1-2 minutes.

  • Visually observe the solution. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents

  • Screw-capped vials or flasks

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a screw-capped vial. The excess solid is necessary to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to determine the time to reach equilibrium in a preliminary experiment.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filter the aliquot through a syringe filter to remove any remaining fine particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

To aid researchers in planning and executing their solubility studies, the following diagrams, generated using Graphviz, outline the key workflows.

G cluster_qualitative Qualitative Solubility Workflow A Weigh 20-30 mg of This compound B Add 1 mL of Solvent A->B C Vortex for 1-2 minutes B->C D Visually Observe C->D E Is the solid completely dissolved? D->E F Classify as 'Soluble' E->F Yes G Classify as 'Partially Soluble' or 'Insoluble' E->G No G cluster_quantitative Quantitative Solubility (Shake-Flask) Workflow A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-72h at constant T) B->C D Settle and withdraw supernatant C->D E Filter supernatant D->E F Dilute filtered solution E->F G Quantify concentration (HPLC or UV-Vis) F->G H Calculate Solubility G->H G cluster_biological Conceptual Biological Interactions of Cinnoline Derivatives cluster_effects A This compound (and other derivatives) B Potential Biological Targets (e.g., Enzymes, Receptors) A->B C Cellular Processes B->C D Pharmacological Effects C->D E Antibacterial D->E F Antifungal D->F G Anti-inflammatory D->G H Analgesic D->H

References

An In-depth Technical Guide to the Physical and Chemical Stability of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, specific experimental data on the physical and chemical stability of 6-Bromocinnolin-4-amine is not extensively available in the public domain. This guide is therefore intended to provide a comprehensive framework for the assessment of its stability, based on the known properties of structurally related compounds, such as cinnoline and other bromo-substituted N-heterocyclic amines. The experimental protocols detailed herein are established methodologies for characterizing the stability of new chemical entities.

Introduction

This compound is a heterocyclic amine containing a cinnoline scaffold, a bicyclic aromatic system with two adjacent nitrogen atoms. The presence of a bromine atom and an amine group on the cinnoline ring suggests that this compound may possess interesting pharmacological properties, making it a candidate for drug discovery and development. A thorough understanding of its physical and chemical stability is paramount for its advancement as a potential therapeutic agent. Stability data are critical for determining appropriate storage conditions, formulation strategies, and predicting its in vivo fate.

This technical guide will provide a comprehensive overview of the key physical and chemical stability aspects of this compound, detailed experimental protocols for their evaluation, and potential degradation pathways.

Predicted Physicochemical Properties

While specific data is pending experimental determination, the following table summarizes the predicted key physicochemical properties based on its chemical structure.

PropertyPredicted CharacteristicSignificance in Drug Development
Molecular Formula C₈H₆BrN₃Fundamental for molecular weight calculation and elemental analysis.
Molecular Weight 224.06 g/mol Influences diffusion, solubility, and formulation calculations.
Appearance Likely a crystalline solid, color ranging from off-white to yellow or brown, as is common for many aromatic amines.Physical appearance is a key parameter in quality control.
Melting Point Expected to be a high-melting-point solid due to its rigid, planar aromatic structure.[1]An indicator of purity and solid-state stability.
pKa The 4-amino group is expected to be basic. The cinnoline ring nitrogens are weakly basic. The exact pKa would need experimental determination.Governs the extent of ionization at physiological pH, which in turn affects solubility, absorption, and receptor binding.
Solubility Likely to have low aqueous solubility due to the aromatic rings, but solubility may be enhanced at acidic pH due to the protonation of the amino group. Expected to be soluble in organic solvents like DMSO and DMF.Critical for formulation development (e.g., for oral or parenteral administration) and for conducting in vitro assays.
Hygroscopicity The tendency to absorb moisture from the air is unknown and requires experimental evaluation.[][3]Moisture uptake can affect the physical and chemical stability of the solid form, influencing flowability, and potentially leading to degradation.[4]
LogP The octanol-water partition coefficient is predicted to be moderately high, indicating good lipophilicity, which may favor membrane permeability.An important predictor of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Chemical Stability

The chemical stability of this compound will be influenced by its susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

  • Oxidation: Aromatic amines are often susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[7] Oxidation can lead to the formation of colored degradation products, potentially involving the amino group or the electron-rich aromatic system.

  • Hydrolysis: While the C-N bond of the amino group is generally stable, hydrolysis could potentially occur under extreme pH and temperature conditions, though this is less likely than oxidation for this structure.[7]

  • Photodegradation: Exposure to UV or visible light may induce degradation, particularly given the conjugated aromatic system. Photolytic degradation can involve complex radical-mediated pathways.

Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a drug substance.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.

Table of Forced Degradation Conditions:

Stress ConditionTypical Experimental ParametersPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hoursFormation of impurities due to potential cleavage of the amino group or other acid-catalyzed reactions.
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hoursDegradation may be more pronounced than in acidic conditions for some heterocyclic amines.
Oxidative Stress 3% H₂O₂ at room temperature for 24 hoursN-oxides, hydroxylated derivatives, and other oxidized species.
Thermal Stress Solid drug substance at 80°C for 48 hoursThermally induced degradation products.
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).Photo-oxidation or rearrangement products.

Experimental Protocols

The following sections detail the experimental methodologies for assessing the physical and chemical stability of this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Express the solubility in units such as mg/mL or µg/mL.

Hygroscopicity Assessment

Objective: To evaluate the tendency of solid this compound to absorb moisture from the atmosphere.

Methodology (Dynamic Vapor Sorption - DVS):

  • Place a small, accurately weighed sample of the compound in the DVS instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 95% RH, at a constant temperature (e.g., 25°C).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Subsequently, expose the sample to a stepwise decrease in RH to assess desorption.

  • Plot the change in mass versus RH to generate a sorption-desorption isotherm.

  • Classify the hygroscopicity based on the percentage of moisture uptake (e.g., according to the European Pharmacopoeia classification).[8]

Solid-State Stability

Objective: To assess the stability of this compound in its solid form under accelerated storage conditions.

Methodology (ICH Q1A(R2) Guidelines):

  • Store accurately weighed samples of the solid compound in controlled environment chambers under various temperature and humidity conditions (e.g., 40°C/75% RH, 25°C/60% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

  • Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.

  • Other analytical techniques such as X-ray powder diffraction (XRPD) can be used to monitor for any changes in the crystalline form.

Solution Stability

Objective: To determine the stability of this compound in solution under various conditions.

Methodology:

  • Prepare solutions of the compound in relevant solvents (e.g., aqueous buffers at different pH values, formulation vehicles) at a known concentration.

  • Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots.

  • Analyze the aliquots using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to quantify any degradation products.

  • Calculate the degradation rate at each condition.

Development of a Stability-Indicating Analytical Method

Objective: To develop and validate an analytical method (typically HPLC) that can accurately quantify this compound in the presence of its degradation products, process impurities, and excipients.[9]

Methodology:

  • Perform forced degradation studies as described in section 3.2.

  • Analyze the stressed samples by HPLC using a photodiode array (PDA) detector to assess peak purity.

  • Develop an HPLC method (optimizing column, mobile phase, gradient, flow rate, and detection wavelength) that achieves baseline separation of the parent compound from all degradation products and impurities.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows for the stability assessment of this compound.

Stability_Assessment_Workflow cluster_physical Physical Stability Assessment cluster_chemical Chemical Stability Assessment cluster_data Data Analysis and Reporting Solubility Solubility Determination LongTermStability Long-Term Stability Studies (ICH Conditions) Solubility->LongTermStability Hygroscopicity Hygroscopicity Testing Hygroscopicity->LongTermStability SolidState Solid-State Characterization (XRPD, DSC, TGA) SolidState->LongTermStability ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) StabilityMethod Stability-Indicating Method Development (HPLC-UV/MS) ForcedDeg->StabilityMethod StabilityMethod->LongTermStability DegradationPath Degradation Pathway Elucidation LongTermStability->DegradationPath ShelfLife Shelf-Life Determination LongTermStability->ShelfLife Report Comprehensive Stability Report DegradationPath->Report ShelfLife->Report Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC_MS HPLC-MS/PDA Analysis Acid->HPLC_MS Base Base Hydrolysis Base->HPLC_MS Oxidation Oxidation (H2O2) Oxidation->HPLC_MS Thermal Thermal Stress Thermal->HPLC_MS Photo Photostability Photo->HPLC_MS PeakPurity Peak Purity Assessment HPLC_MS->PeakPurity StructureElucidation Degradant Structure Elucidation PeakPurity->StructureElucidation StabilityIndicatingMethod Validated Stability-Indicating Method StructureElucidation->StabilityIndicatingMethod

References

Potential Biological Activity of 6-Bromocinnolin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activity of derivatives of 6-Bromocinnolin-4-amine, with a primary focus on the reported antiparasitic properties of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine. While no direct biological data for the parent compound, this compound, is currently available in the public domain, this derivative has demonstrated notable activity against a panel of protozoan parasites. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and explores a putative mechanism of action through the inhibition of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold represents a key pharmacophore with potential for chemical modification to develop potent and selective therapeutic agents. This guide focuses on the biological evaluation of a specific derivative, N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine, which has been identified as a growth inhibitor of several protozoan parasites.

Quantitative Biological Activity

The biological activity of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine (referred to as Compound 32 in the primary literature) was assessed against a panel of protozoan parasites and for its cytotoxic effects on mammalian cell lines. The quantitative data from these assays are summarized in the tables below.

Table 1: Antiparasitic Activity of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine
Parasite SpeciesLife Cycle StageEC50 (µM)
Trypanosoma bruceiBloodstream Form0.23
Leishmania majorPromastigote>10
Trypanosoma cruziAmastigote3.2
Plasmodium falciparumD6 Strain0.89

Data sourced from "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery"[1][2][3].

Table 2: Cytotoxicity of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine
Cell LineDescriptionIC50 (µM)
NIH 3T3Mouse Embryonic Fibroblast>10
HepG2Human Liver Carcinoma>10

Data sourced from the supplementary information of "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery".

Experimental Protocols

The following sections detail the methodologies employed for the biological evaluation of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine.

Synthesis of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine (General Procedure C)

The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction. In a sealed tube, 6-bromo-4-chlorocinnoline (1.0 equivalent) and 4-(benzyloxy)-3-chloroaniline (1.2 equivalents) were combined in 2-propanol. The mixture was heated to 120 °C for 16 hours. After cooling to room temperature, the resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.

In Vitro Antiparasitic Assays

A general workflow for the in vitro antiparasitic assays is depicted below. Specific conditions for each parasite are detailed subsequently.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis parasite_culture Parasite Culture plate_seeding Plate Seeding (Parasites/Host Cells) parasite_culture->plate_seeding compound_prep Compound Preparation (Serial Dilution) compound_addition Compound Addition compound_prep->compound_addition plate_seeding->compound_addition incubation Incubation compound_addition->incubation readout Assay Readout (e.g., Fluorescence, Luminescence) incubation->readout data_analysis Data Analysis (EC50/IC50 Calculation) readout->data_analysis

In Vitro Antiparasitic Assay Workflow.

T. brucei brucei bloodstream forms (strain Lister 427) were cultured in HMI-9 medium supplemented with 10% fetal bovine serum (FBS). For the assay, parasites were seeded in 96-well plates at a density of 2 x 10^4 cells/well. The test compound was added at various concentrations and the plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. Parasite viability was determined using a resazurin-based assay, and EC50 values were calculated from the resulting dose-response curves.

L. major promastigotes were cultured in M199 medium supplemented with 10% FBS. Promastigotes were seeded in 96-well plates at 1 x 10^6 cells/well. The compound was added, and plates were incubated for 72 hours at 26°C. Parasite viability was assessed using a resazurin-based assay.

Vero cells were seeded in 96-well plates and infected with T. cruzi trypomastigotes. After 24 hours, the medium was replaced with fresh medium containing the test compound. The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. The number of intracellular amastigotes was quantified by high-content imaging after staining with a DNA-specific fluorescent dye.

The chloroquine-sensitive D6 strain of P. falciparum was cultured in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum. Synchronized ring-stage parasites were seeded in 96-well plates. The compound was added, and the plates were incubated for 72 hours in a low oxygen environment. Parasite growth was quantified using a SYBR Green I-based fluorescence assay.

Cytotoxicity Assay

NIH 3T3 or HepG2 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight. The medium was then replaced with fresh medium containing the test compound at various concentrations. The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. Cell viability was determined using a standard MTT or resazurin-based assay. IC50 values were calculated from the resulting dose-response curves.

Putative Signaling Pathway

While the precise molecular target of N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine has not been elucidated, the cinnoline scaffold is structurally related to quinazoline, a common core in many kinase inhibitors. Several studies have reported that cinnoline derivatives can inhibit various protein kinases. A plausible mechanism of action for this class of compounds is the inhibition of a protein kinase essential for parasite survival or proliferation. One such critical pathway in many organisms is the PI3K/Akt signaling cascade, which regulates cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Transcription Gene Transcription Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound N-(4-(Benzyloxy)-3-chlorophenyl) -6-bromocinnolin-4-amine Compound->PI3K Inhibition (Putative)

Putative PI3K/Akt Signaling Pathway Inhibition.

In this proposed pathway, the cinnoline derivative may act as an ATP-competitive inhibitor of Phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of PIP2 to PIP3. This would, in turn, prevent the activation of Akt and downstream signaling events that lead to cell proliferation and survival. Inhibition of this pathway in protozoan parasites could lead to the observed growth inhibition. Further experimental validation, such as kinase screening assays and western blot analysis of key pathway components, is required to confirm this hypothesis.

Conclusion

The derivative of this compound, specifically N-(4-(Benzyloxy)-3-chlorophenyl)-6-bromocinnolin-4-amine, has demonstrated promising in vitro activity against several protozoan parasites with minimal cytotoxicity to mammalian cells. The data and protocols presented in this guide provide a solid foundation for further investigation into this chemical series. Future work should focus on elucidating the precise mechanism of action, potentially through broad kinase screening, and optimizing the scaffold to improve potency and drug-like properties. The exploration of the this compound core structure holds potential for the development of novel antiparasitic agents.

References

6-Bromocinnolin-4-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 6-Bromocinnolin-4-amine is limited in publicly available literature. This guide is a comprehensive overview based on established synthetic methodologies for the cinnoline scaffold and the known biological activities of structurally related compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this novel chemical space.

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and an amine group at the 4-position of the cinnoline core is anticipated to modulate the compound's physicochemical properties and biological target interactions, offering a promising avenue for the development of novel therapeutic agents.

This technical guide provides a prospective analysis of this compound, outlining potential synthetic routes, detailed experimental protocols, and a summary of the biological activities of analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available substituted aniline. The general strategy involves the construction of the cinnoline core, followed by functionalization at the 4 and 6 positions. Several established methods for cinnoline synthesis, such as the Richter, Borsche–Herbert, and Neber–Bossel cyclizations, can be adapted for this purpose.[1][2] A plausible and modern approach would involve a metal-catalyzed cross-coupling reaction to form a key intermediate, followed by cyclization and subsequent amination.[3]

A proposed synthetic workflow is outlined below:

G A 2-Amino-5-bromobenzaldehyde B Diazotization A->B NaNO2, HCl C Intermediate Diazonium Salt B->C E Cyclization (e.g., Richter-type reaction) C->E Cu(I) catalyst D Reaction with a suitable C2 synthon (e.g., malonate derivative) D->E F 4-Hydroxy-6-bromocinnoline E->F G Chlorination F->G POCl3 H 4-Chloro-6-bromocinnoline G->H I Amination H->I NH3 or amine source J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis, adapted from literature on similar transformations. Optimization of reaction conditions would be necessary for the specific substrate.

Step 1: Synthesis of 4-Hydroxy-6-bromocinnoline (via Richter-type Synthesis)

  • Materials: 2-Amino-5-bromobenzaldehyde, sodium nitrite, hydrochloric acid, ethyl acetoacetate, copper(I) cyanide.

  • Procedure:

    • A solution of 2-Amino-5-bromobenzaldehyde in aqueous hydrochloric acid is cooled to 0-5 °C.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, a solution of ethyl acetoacetate and copper(I) cyanide in a suitable solvent (e.g., aqueous ethanol) is prepared.

    • The cold diazonium salt solution is slowly added to the ethyl acetoacetate solution.

    • The reaction mixture is stirred at room temperature for several hours and then heated to reflux to effect cyclization.

    • The mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 4-Hydroxy-6-bromocinnoline.

Step 2: Synthesis of 4-Chloro-6-bromocinnoline

  • Materials: 4-Hydroxy-6-bromocinnoline, phosphorus oxychloride (POCl₃), dimethylformamide (DMF) (catalytic).

  • Procedure:

    • 4-Hydroxy-6-bromocinnoline is suspended in an excess of phosphorus oxychloride.

    • A catalytic amount of DMF is added.

    • The mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate).

    • The resulting precipitate is filtered, washed with water, and dried to afford 4-Chloro-6-bromocinnoline. A similar procedure has been reported for the synthesis of 6-bromo-4-chloroquinoline.[4]

Step 3: Synthesis of this compound

  • Materials: 4-Chloro-6-bromocinnoline, ammonia source (e.g., ammonium hydroxide, ammonia in ethanol), solvent (e.g., ethanol, DMSO).

  • Procedure:

    • 4-Chloro-6-bromocinnoline is dissolved in a suitable solvent like ethanol in a sealed pressure vessel.

    • An excess of the ammonia source is added.

    • The mixture is heated to 120-150 °C for 12-24 hours.

    • The reaction vessel is cooled to room temperature, and the solvent is evaporated.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield this compound. Microwave-assisted amination has also been shown to be effective for the synthesis of 4-aminoquinolines and could be a viable alternative.[5]

Physicochemical Properties (Predicted)

The physicochemical properties of this compound can be predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted Value
Molecular Weight~226.06 g/mol
LogP~2.5 - 3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area~54 Ų

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is unavailable, the activities of structurally related cinnoline and quinoline derivatives provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Many cinnoline derivatives have demonstrated potent anticancer activity. For instance, certain substituted cinnolines have shown significant inhibitory activity against various cancer cell lines, including leukemia and melanoma.[6] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway and receptor tyrosine kinases like EGFR.[6] The presence of a bromine atom can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound (putative) This compound (putative) This compound (putative)->EGFR Inhibition

Caption: Putative inhibition of the EGFR/PI3K/Akt signaling pathway.

Antimicrobial Activity

The 4-aminoquinoline scaffold is a well-known pharmacophore in antimicrobial drug discovery, with chloroquine being a prominent example.[8][9] It is plausible that this compound and its derivatives could exhibit antimicrobial properties. The mechanism of action for 4-aminoquinolines often involves the inhibition of heme polymerization in parasites or interference with DNA replication in bacteria. Cinnoline derivatives have also been reported to possess antibacterial and antifungal activities.[10]

Anti-inflammatory Activity

Certain 4-aminocinnoline derivatives have been investigated for their anti-inflammatory properties, potentially acting as analogs of anthranilic acid.[11] The bromine substituent might also contribute to anti-inflammatory effects, as seen in some bromophenol compounds.[12]

Derivatives and Structure-Activity Relationships (SAR)

The this compound core offers multiple points for diversification to explore structure-activity relationships.

  • N-4 Substitution: The amino group at the 4-position can be functionalized with various alkyl, aryl, or heterocyclic moieties to modulate potency, selectivity, and pharmacokinetic properties.

  • C-3 and C-8 Positions: These positions on the cinnoline ring are amenable to further substitution to probe interactions with the target protein.

  • Bioisosteric Replacement: The bromine atom at the 6-position can be replaced with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule.

Conclusion

This compound is a novel and unexplored scaffold with significant potential for the development of new therapeutic agents. Based on the rich chemistry and diverse biological activities of the cinnoline and 4-aminoquinoline classes of compounds, this molecule and its derivatives represent a promising starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. The synthetic routes and biological hypotheses presented in this guide provide a solid foundation for initiating research into this exciting area of medicinal chemistry. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound class.

References

Theoretical studies on 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Study of 6-Bromocinnolin-4-amine

Introduction

This compound is a heterocyclic organic compound belonging to the cinnoline class. Cinnoline and its derivatives are recognized for their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. Theoretical and computational studies are pivotal in modern drug discovery and development, offering a cost-effective and time-efficient means to predict the physicochemical properties, biological activities, and interaction mechanisms of novel compounds before their synthesis and in vitro/in vivo testing.

This technical guide provides a comprehensive framework for conducting theoretical studies on this compound. While specific experimental and computational data for this particular molecule are not extensively available in published literature, this document outlines the standard methodologies and protocols based on studies of structurally related compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the computational analysis of this compound and similar molecules.

Molecular Structure and Properties

The foundational step in any theoretical study is to define the molecule's structure and fundamental properties.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆BrN₃-
Molecular Weight224.06 g/mol -
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass222.9745PubChem
Monoisotopic Mass222.9745PubChem
Topological Polar Surface Area54.9 ŲPubChem
Heavy Atom Count12PubChem

Theoretical Studies: A Methodological Overview

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and spectroscopic properties of a molecule. These studies provide insights into molecular stability, reactivity, and various physicochemical parameters.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Structure Optimization:

    • The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

    • Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • A basis set, commonly 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. The optimization process continues until a stationary point on the potential energy surface is found.

  • Frequency Calculations:

    • Vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • These calculations also yield thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Electronic Property Analysis:

    • From the optimized structure, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

    • A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Mulliken atomic charges are calculated to understand the charge distribution across the molecule.

Data Presentation: Predicted Quantum Chemical Properties

The following table illustrates the type of data generated from quantum chemical calculations. Note: These are representative values for illustrative purposes.

Table 2: Hypothetical Quantum Chemical Data for this compound

ParameterHypothetical ValueSignificance
Total Energy-2875.45 HartreeOverall stability of the molecule.
HOMO Energy-6.2 eVElectron-donating ability.
LUMO Energy-1.8 eVElectron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVChemical reactivity and kinetic stability.
Dipole Moment3.5 DebyeMolecular polarity.
Mulliken Charge on N1-0.45 eLocal electron density and reactivity sites.
Mulliken Charge on Br6-0.12 eLocal electron density and reactivity sites.
Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). This method is crucial for understanding drug-receptor interactions and for virtual screening in drug discovery.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • A suitable protein target is selected based on the hypothesized mechanism of action for cinnoline derivatives (e.g., a specific kinase, DNA gyrase). The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges (e.g., Gasteiger charges). This is typically done using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • The 3D structure of this compound, optimized from quantum chemical calculations, is used.

    • The ligand is prepared by assigning rotatable bonds and ensuring the correct protonation state at physiological pH.

  • Docking Simulation:

    • A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

    • The docking simulation is performed using software like AutoDock Vina, GOLD, or Glide. The program samples a large number of possible conformations and orientations of the ligand within the active site.

    • The conformations are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most probable binding mode.

    • The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the key determinants of binding.

Data Presentation: Predicted Docking Results

The following table illustrates the type of data generated from a molecular docking study. Note: These are representative values for illustrative purposes against a hypothetical protein kinase target.

Table 3: Hypothetical Molecular Docking Results for this compound

ParameterHypothetical ValueSignificance
Binding Energy (Affinity)-8.5 kcal/molStrength of the ligand-receptor interaction.
Inhibition Constant (Ki)2.5 µMPredicted inhibitory potency.
Interacting ResiduesLys72, Glu91, Leu144Key amino acids involved in binding.
Hydrogen Bonds2 (with Glu91, Lys72)Specific, strong interactions stabilizing the complex.
Hydrophobic InteractionsLeu25, Val33, Ala52Non-polar interactions contributing to binding.

Mandatory Visualizations

Workflow for Theoretical Studies

G cluster_qc Quantum Chemical Calculations cluster_md Molecular Docking cluster_output Predicted Outcomes A 1. 3D Structure Generation B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C D 4. Electronic Property Analysis (HOMO, LUMO, MEP) C->D E 5. Ligand Preparation (Optimized Structure) D->E Optimized Geometry & Charges I Molecular Properties & Reactivity D->I G 7. Docking Simulation E->G F 6. Receptor Preparation (PDB) F->G H 8. Binding Mode & Interaction Analysis G->H J Potential Biological Targets & Binding Affinity H->J

Caption: Workflow for the theoretical study of this compound.

Hypothetical Signaling Pathway Inhibition

Cinnoline derivatives are often investigated as inhibitors of protein kinases, which are key components of intracellular signaling pathways. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) pathway, a common target in cancer therapy.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Raf Inhibits

Caption: Hypothetical inhibition of the Raf kinase in the MAPK signaling pathway.

An In-depth Technical Guide to the Safe Handling of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromocinnolin-4-amine is a heterocyclic aromatic amine containing a cinnoline core. Its structural features suggest its potential as a scaffold in medicinal chemistry and materials science. Due to the limited availability of specific safety data, this guide provides a comprehensive overview of the anticipated hazards, handling procedures, and emergency responses based on analogous compounds.

Hazard Identification and Classification

Based on the data for similar compounds, this compound should be treated as a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin and eye irritation, and potential for respiratory tract irritation.

GHS Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table includes data for a related compound, 4-Amino-6-bromoquinoline, to provide an estimate of its physical state.

PropertyValue (for 4-Amino-6-bromoquinoline)
Molecular FormulaC₉H₇BrN₂
Molecular Weight223.07 g/mol
AppearanceWhite to yellow solid
Melting Point228-230 °C

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid generating dust. Use appropriate techniques for handling solids.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Store locked up.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate the area: Restrict access to the spill area.

  • Ventilate the area: Ensure adequate ventilation.

  • Wear appropriate PPE: This includes respiratory protection if dust is generated.

  • Contain the spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean up: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Avoid creating dust.

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of waste: Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.

First-Aid Measures

In case of exposure, seek immediate medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Experimental Protocols

Synthesis of 6-bromoquinolin-8-amine from 6-bromo-8-nitroquinoline [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromo-8-nitroquinoline (1.0 eq), ethanol, acetic acid, and water.

  • Addition of Reducing Agent: To this solution, add iron powder (3.6 eq).[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a 2.5 N sodium hydroxide solution.[1]

    • Filter the mixture through celite to remove the iron solids, and wash the filter cake with ethyl acetate.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Logical Workflow for Handling this compound

Caption: Workflow for Safe Handling of this compound.

Emergency Response Decision Tree

G Exposure_Event Exposure Event Assess_Situation Assess the Situation (Nature and Extent of Exposure) Exposure_Event->Assess_Situation Inhalation Inhalation? Assess_Situation->Inhalation Skin_Contact Skin Contact? Inhalation->Skin_Contact No Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Yes Eye_Contact Eye Contact? Skin_Contact->Eye_Contact No Wash_with_Soap_Water Wash with Soap and Water for 15 minutes Skin_Contact->Wash_with_Soap_Water Yes Ingestion Ingestion? Eye_Contact->Ingestion No Rinse_Eyes Rinse Eyes with Water for 15 minutes Eye_Contact->Rinse_Eyes Yes Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Yes Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention No Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response for Exposure to this compound.

Biological Activity and Potential Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively reported. However, the quinazoline and quinoline cores, which are structurally related to cinnoline, are present in numerous biologically active compounds. These classes of compounds have been investigated for a wide range of therapeutic applications.

  • Anticancer Activity: Many quinazoline and quinoline derivatives have been shown to inhibit protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[2][3]

  • Antimicrobial Activity: Some compounds containing these heterocyclic systems have demonstrated activity against various bacterial and fungal strains.[2][3]

  • Antimalarial Activity: The quinoline ring is a key feature of several antimalarial drugs, such as chloroquine and mefloquine.[4]

Given these precedents, it is plausible that this compound could interact with various biological targets, and its handling should reflect the potential for significant biological effects.

Hypothetical Signaling Pathway Interaction

6_Bromocinnolin_4_amine This compound (Hypothetical Agent) Kinase Protein Kinase (e.g., EGFR, VEGFR) 6_Bromocinnolin_4_amine->Kinase Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Inhibition of Tumor Growth) Downstream_Signaling->Cellular_Response

Caption: Hypothetical Inhibition of a Protein Kinase Signaling Pathway.

References

Methodological & Application

Synthesis of 6-Bromocinnolin-4-amine from 6-bromocinnoline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic pathway for producing 6-Bromocinnolin-4-amine, a valuable scaffold in medicinal chemistry. Due to the challenges of direct amination on the cinnoline ring, a multi-step approach is necessitated. This protocol outlines a robust three-step synthesis commencing from 6-bromocinnoline, proceeding through a 6-bromocinnolin-4(1H)-one intermediate, followed by chlorination to 4-chloro-6-bromocinnoline, and culminating in the desired amination product.

Reaction Pathway Overview

The synthesis of this compound from 6-bromocinnoline is achieved through the following three key transformations:

  • Synthesis of 6-bromocinnolin-4(1H)-one: This initial step involves the construction of the cinnolinone core.

  • Synthesis of 4-chloro-6-bromocinnoline: The hydroxyl group of the cinnolinone is then converted to a more reactive chloro leaving group.

  • Synthesis of this compound: The final step is a nucleophilic aromatic substitution reaction to introduce the amine functionality.

Experimental Protocols

Step 1: Synthesis of 6-bromocinnolin-4(1H)-one

A common and effective method for the synthesis of the 6-bromocinnolin-4(1H)-one core involves a cyclization reaction starting from a suitably substituted aniline derivative.

Protocol:

  • To a solution of 4-bromoaniline in a suitable solvent such as methanol, add ethyl propiolate and stir at a controlled temperature (e.g., 40°C) for an extended period (e.g., 48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate, 3-(4-bromoaniline) ethyl acrylate.

  • In a separate flask, heat diphenyl ether to a high temperature (e.g., 200-220°C).

  • Slowly add the crude 3-(4-bromoaniline) ethyl acrylate intermediate to the hot diphenyl ether.

  • Maintain the reaction at this temperature for several hours, monitoring for the disappearance of the starting material by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a large volume of petroleum ether to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry to yield 6-bromocinnolin-4(1H)-one.

Parameter Value Reference
Starting Material4-bromoaniline, ethyl propiolate[1]
Solvent (Step 1)Methanol[1]
Reaction Temperature (Step 1)40°C[1]
Reaction Time (Step 1)48 h[1]
Cyclization SolventDiphenyl ether[1]
Cyclization Temperature200-220°C[1]
Overall Yield~70% (over two steps)[1]

Table 1: Summary of reaction conditions for the synthesis of 6-bromocinnolin-4(1H)-one.

Step 2: Synthesis of 4-chloro-6-bromocinnoline

The conversion of the cinnolinone to the corresponding 4-chloro derivative is a crucial step to activate the 4-position for nucleophilic substitution. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol:

  • Suspend 6-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for several hours (e.g., 2-6 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-chloro-6-bromocinnoline.

Parameter Value Reference
Starting Material6-bromocinnolin-4(1H)-one[2]
ReagentPhosphorus oxychloride (POCl₃)[2][3]
Reaction TemperatureReflux (105-110°C)[2]
Reaction Time2-6 h[2]
Yield84-98.5%[2]

Table 2: Summary of reaction conditions for the synthesis of 4-chloro-6-bromocinnoline.

Step 3: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This can be achieved by reacting 4-chloro-6-bromocinnoline with a source of ammonia.

Protocol:

  • In a sealed reaction vessel, dissolve 4-chloro-6-bromocinnoline in a suitable solvent such as ethanol.

  • Add a concentrated solution of ammonia in ethanol.

  • Heat the sealed tube to a temperature typically ranging from 100 to 150°C for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a base (e.g., aqueous sodium hydroxide) to liberate the free amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Parameter Value Reference
Starting Material4-chloro-6-bromocinnolineGeneral SNAr
ReagentConcentrated ammonia in ethanol[4][5]
SolventEthanol[4][5]
Reaction Temperature100-150°C (in a sealed tube)[4][5]
Reaction TimeSeveral hours[4][5]

Table 3: General conditions for the amination of 4-chloro-6-bromocinnoline.

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthetic process.

SynthesisWorkflow cluster_0 Step 1: Cinnolinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 4-bromoaniline 4-bromoaniline step1_intermediate 3-(4-bromoaniline) ethyl acrylate 4-bromoaniline->step1_intermediate Methanol, 40°C ethyl_propiolate Ethyl Propiolate ethyl_propiolate->step1_intermediate cinnolinone 6-bromocinnolin-4(1H)-one step1_intermediate->cinnolinone Diphenyl ether, 200-220°C chlorocinnoline 4-chloro-6-bromocinnoline cinnolinone->chlorocinnoline POCl3, Reflux aminocinnoline This compound chlorocinnoline->aminocinnoline Ethanol, 100-150°C ammonia Ammonia ammonia->aminocinnoline

Caption: Synthetic workflow for this compound.

Signaling Pathway Context

Cinnoline derivatives are of significant interest in drug discovery due to their diverse biological activities. For instance, various substituted cinnolines have been investigated as inhibitors of kinases such as phosphodiesterase 4 (PDE4) and Bruton's tyrosine kinase (BTK), which are implicated in inflammatory diseases and cancer. The 4-aminocinnoline scaffold, in particular, serves as a key pharmacophore in the development of such inhibitors.

SignalingPathway Extracellular_Signal Pro-inflammatory Stimuli / Antigen Recognition Receptor Cell Surface Receptor (e.g., GPCR, BCR) Extracellular_Signal->Receptor PDE4 PDE4 Receptor->PDE4 BTK BTK Receptor->BTK cAMP cAMP PDE4->cAMP hydrolysis Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK pathways) BTK->Downstream_Signaling PKA PKA cAMP->PKA Inflammatory_Response Inflammatory Response (Cytokine Production) PKA->Inflammatory_Response Downstream_Signaling->Inflammatory_Response Cell_Proliferation B-cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Aminocinnoline_Inhibitor This compound Derivative Aminocinnoline_Inhibitor->PDE4 Inhibition Aminocinnoline_Inhibitor->BTK Inhibition

Caption: Inhibition of inflammatory pathways by aminocinnoline derivatives.

References

Application Notes and Protocols for 6-Bromocinnolin-4-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors.[1] Derivatives of cinnoline have demonstrated potent inhibitory activity against key kinases involved in cell signaling pathways, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[1][2] Kinase dysregulation is a hallmark of many diseases, including cancer, making the development of new kinase inhibitors a critical area of research. 6-Bromocinnolin-4-amine is a specific derivative of the cinnoline core, and its structural features suggest it may also function as a kinase inhibitor. These application notes provide a framework for the initial evaluation of this compound as a potential kinase inhibitor, including standardized protocols for its characterization.

While specific data for this compound is not yet established, the methodologies outlined below are based on standard practices for the evaluation of novel small molecule kinase inhibitors and are informed by research on related cinnoline, quinoline, and quinazoline compounds.[3][4]

Data Presentation: Characterization of this compound

Quantitative data for this compound should be organized to allow for clear comparison of its activity against various targets and in different assay formats. The following table provides a template for summarizing key experimental results.

Target KinaseAssay TypeIC50 (nM)Ki (nM)Cell LineCell-Based AssayEC50 (µM)
e.g., PI3KαIn vitroe.g., MCF-7Proliferation
e.g., BTKIn vitroe.g., RamosApoptosis
e.g., EGFRIn vitroe.g., A431Phospho-Protein
e.g., VEGFR2In vitroe.g., HUVECTube Formation

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption by the kinase in the presence of the inhibitor indicates inhibitory activity. The remaining ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

Materials:

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to create a 10-point dose-response curve.

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted this compound to the experimental wells.

    • Add 1 µL of DMSO to the "no inhibitor" (positive control) and "no kinase" (negative control) wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Add 2 µL of the kinase/substrate mix to the experimental and positive control wells. Add 2 µL of buffer with substrate only to the negative control wells.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the reaction by adding 2 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_characterization Further Characterization cluster_optimization Lead Optimization start This compound invitro In Vitro Kinase Assay (IC50 Determination) start->invitro cell_based Cell-Based Proliferation Assay (EC50 Determination) start->cell_based selectivity Kinase Selectivity Profiling invitro->selectivity pathway Target Pathway Analysis (Western Blot) cell_based->pathway sar Structure-Activity Relationship (SAR) selectivity->sar invivo In Vivo Efficacy Studies pathway->invivo

Caption: Workflow for evaluating this compound as a kinase inhibitor.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a potential target for cinnoline derivatives.

atp_competition cluster_kinase Kinase Active Site Kinase ATP Binding Site Substrate Binding Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase:atp Substrate Substrate Substrate->Kinase:subst Inhibitor This compound Inhibitor->Kinase:atp Blocks Binding

References

Application Notes and Protocols: 6-Bromocinnolin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a promising, yet relatively underexplored, chemotype in medicinal chemistry. As a structural isomer of the well-known quinoline and quinazoline scaffolds, which are central to numerous approved drugs, cinnoline derivatives hold significant potential for the development of novel therapeutics. The subject of this application note, 6-Bromocinnolin-4-amine, is a particularly valuable starting material for drug discovery programs.

The strategic placement of the amino group at the 4-position and the bromine atom at the 6-position provides a versatile platform for chemical elaboration. The 4-amino group is a key pharmacophoric feature in a multitude of kinase inhibitors, where it often forms critical hydrogen bond interactions within the ATP-binding site of the enzyme. The bromo-substituent serves as a convenient synthetic handle for introducing further diversity into the molecule via modern cross-coupling methodologies, enabling the fine-tuning of physicochemical properties and biological activity.

Drawing parallels from the extensive research on analogous 4-aminoquinoline and 4-aminoquinazoline compounds, it is anticipated that derivatives of this compound will be potent modulators of various protein kinases implicated in oncology and other diseases.[1][2] This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols for leveraging this compound in a drug discovery context.

Potential Therapeutic Applications: Kinase Inhibition

The 4-amino-heterocyclic motif is a privileged scaffold for the development of ATP-competitive kinase inhibitors. A number of clinically successful anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-aminoquinazoline core.[1] These agents primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The core scaffold mimics the adenine ring of ATP, while substituents are tailored to confer selectivity and potency.

Derivatives of this compound are hypothesized to function as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/mTOR and receptor tyrosine kinase pathways. The bromine at the 6-position allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.

Synthetic Strategies

The synthesis of a library of this compound derivatives can be envisioned to follow a convergent synthetic route, starting from the parent compound. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.

A generalized synthetic workflow for the diversification of this compound is depicted below.

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E 6-Aryl-cinnolin-4-amine Derivatives B->E F 6-Alkynyl-cinnolin-4-amine Derivatives C->F G 6-Amino-cinnolin-4-amine Derivatives D->G

Figure 1: Synthetic workflow for the diversification of this compound.

Hypothetical Signaling Pathway Targeted by this compound Derivatives

Given the prevalence of the 4-amino-heterocycle scaffold in oncology, a primary application of this compound derivatives would be the inhibition of receptor tyrosine kinase signaling pathways, such as the EGFR pathway, which is often hyperactivated in various cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds and activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound Derivative This compound Derivative This compound Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription

Figure 2: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Derivative (6-(4-methoxyphenyl)cinnolin-4-amine) via Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the test compounds to the wells of a 384-well plate.

  • Add the recombinant kinase and the biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP (at a concentration close to its Km value).

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the europium-labeled anti-phospho-substrate antibody and the APC-labeled streptavidin.

  • Incubate for 1 hour at room temperature to allow for the development of the TR-FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 615 nm (Europium).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

The following table summarizes hypothetical IC50 values for a series of this compound derivatives against a panel of relevant kinases. This data is for illustrative purposes to demonstrate how results from screening campaigns can be presented.

Compound IDR Group at C6EGFR IC50 (nM)HER2 IC50 (nM)VEGFR2 IC50 (nM)PI3Kα IC50 (nM)
CINN-001 -Br>10,000>10,000>10,000>10,000
CINN-002 -Phenyl8501,2002,5005,000
CINN-003 -4-Methoxyphenyl502501,5003,000
CINN-004 -3-Aminophenyl351809002,100
CINN-005 -Ethynylphenyl15955001,800

Structure-Activity Relationship (SAR) Logic

The hypothetical data suggests a logical progression for a medicinal chemistry program based on the this compound scaffold.

G A Start: this compound (Inactive) B Introduce Aryl Groups at C6 (Initial Activity) A->B C Add Electron-Donating Groups (e.g., -OMe, -NH2) on Aryl Ring B->C D Introduce Rigidifying Groups (e.g., Alkyne) at C6 B->D E Increased Potency and Selectivity C->E D->E

Figure 3: Logical flow of a hypothetical SAR study.

Conclusion

This compound is a promising and versatile starting material for the development of novel kinase inhibitors. By leveraging established synthetic methodologies and drawing on the wealth of knowledge from analogous heterocyclic systems, medicinal chemists can efficiently explore the chemical space around the cinnoline core. The protocols and data presented herein provide a framework for the synthesis, biological evaluation, and structure-activity relationship studies of new chemical entities derived from this valuable scaffold. Future work should focus on the synthesis of diverse libraries and screening against a broad panel of kinases to uncover novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 6-Bromocinnolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 6-bromocinnolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the bromination of 2'-aminoacetophenone, followed by a Borsche-Herbert cyclization to form the core cinnoline structure. Subsequent chlorination and amination steps yield the final product. This protocol includes detailed experimental procedures, a summary of reaction yields, and a visual representation of the synthetic workflow.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a reliable synthetic route to this compound, designed for use by researchers in organic synthesis and drug discovery.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a four-step process, beginning with a commercially available starting material. The overall workflow is depicted below.

G A 2'-Aminoacetophenone B Step 1: Bromination A->B C 2'-Amino-5'-bromoacetophenone B->C D Step 2: Diazotization & Cyclization (Borsche-Herbert Reaction) C->D E 6-Bromo-4-hydroxycinnoline D->E F Step 3: Chlorination E->F G 6-Bromo-4-chlorocinnoline F->G H Step 4: Amination G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key transformations and expected yields for each step in the synthesis of this compound. The yields are based on literature reports for analogous reactions and may vary depending on the specific experimental conditions.

StepReactionStarting MaterialProductReagentsExpected Yield (%)
1Bromination2'-Aminoacetophenone2'-Amino-5'-bromoacetophenonePyridine hydrobromide perbromide, Dichloromethane85-95
2Borsche-Herbert Reaction2'-Amino-5'-bromoacetophenone6-Bromo-4-hydroxycinnolineNaNO₂, HCl, H₂O60-70
3Chlorination6-Bromo-4-hydroxycinnoline6-Bromo-4-chlorocinnolinePOCl₃, DMF (cat.)80-90
4Amination6-Bromo-4-chlorocinnolineThis compoundNH₃ in Ethanol75-85

Experimental Protocols

Step 1: Synthesis of 2'-Amino-5'-bromoacetophenone

Materials:

  • 2'-Aminoacetophenone

  • Pyridine hydrobromide perbromide

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine hydrobromide perbromide (1.0 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2'-amino-5'-bromoacetophenone as a solid.

Step 2: Synthesis of 6-Bromo-4-hydroxycinnoline (Borsche-Herbert Reaction)

Materials:

  • 2'-Amino-5'-bromoacetophenone

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2'-amino-5'-bromoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the aminoacetophenone, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization.

  • A precipitate of 6-bromo-4-hydroxycinnoline will form.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-bromo-4-hydroxycinnoline.

Step 3: Synthesis of 6-Bromo-4-chlorocinnoline

Materials:

  • 6-Bromo-4-hydroxycinnoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 6-bromo-4-hydroxycinnoline (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-bromo-4-chlorocinnoline.

Step 4: Synthesis of this compound

Materials:

  • 6-Bromo-4-chlorocinnoline

  • Saturated solution of ammonia in ethanol

  • Sealed reaction vessel (e.g., a pressure tube)

  • Heating source (oil bath)

  • Rotary evaporator

Procedure:

  • Place 6-bromo-4-chlorocinnoline (1.0 eq) in a pressure tube.

  • Add a saturated solution of ammonia in ethanol.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the tube to room temperature.

  • Carefully open the tube in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • The resulting solid residue is the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford the pure product.

Application Note: A Proposed Method for the Quantification of 6-Bromocinnolin-4-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a proposed, robust, and sensitive analytical method for the quantitative determination of 6-Bromocinnolin-4-amine in a research setting, for instance, in a non-complex matrix like methanol or acetonitrile. Due to the lack of specific published quantification methods for this compound, this protocol has been developed based on established principles for the analysis of analogous small aromatic and heterocyclic amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, provides a strong foundation for researchers to develop a fully validated assay for their specific applications.

Introduction

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Accurate quantification of this compound is crucial for a variety of applications, including pharmacokinetic studies, metabolic stability assays, and quality control of active pharmaceutical ingredients. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it the method of choice for the quantification of small molecules in complex matrices. This document provides a detailed protocol for a proposed LC-MS/MS method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for the selection of appropriate solvents and chromatographic conditions.

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Chemical Structure
alt text

(Data sourced from publicly available chemical databases)

Proposed Analytical Method: LC-MS/MS

The following section details a proposed method for the quantification of this compound. This method is a starting point and should be optimized and validated for the specific matrix and instrumentation used.

Sample Preparation

For a standard solution in a non-complex matrix, the sample preparation is straightforward:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or dimethyl sulfoxide (DMSO).

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to construct a calibration curve.

  • Sample Dilution: Dilute the unknown samples to fall within the range of the calibration curve.

Chromatographic Conditions

The chromatographic separation is designed to achieve good peak shape and resolution.

ParameterProposed Condition
Chromatography System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.

ParameterProposed Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be determined by direct infusion of a standard solution. A plausible transition would be from the protonated parent ion [M+H]⁺ to a stable product ion.

Experimental Workflow and Data Presentation

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL in Methanol/DMSO) B Create Working Standards (Serial Dilution) A->B Dilute D Inject Sample into UPLC/HPLC System B->D C Dilute Unknown Samples C->D E Chromatographic Separation (C18 Column) D->E Separate F Ionization (ESI+) E->F Elute G Detection (MRM on TQ Mass Spectrometer) F->G Detect H Generate Calibration Curve G->H Process Data I Quantify Unknown Samples H->I Interpolate

Caption: Workflow for the quantification of this compound.

Data Presentation

All quantitative data should be summarized in a clear and structured format. An example of a data table for a calibration curve is provided below.

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
50759,935
1001,525,678
5007,630,123
Unknown Sample 234,567
Calculated Concentration 15.4 ng/mL

Conclusion

This application note provides a comprehensive, albeit proposed, starting point for the development of a quantitative analytical method for this compound using LC-MS/MS. The outlined protocols for sample preparation, chromatography, and mass spectrometry are based on established methodologies for similar compounds and should be readily adaptable. It is imperative that any method based on this note be fully optimized and validated according to the relevant regulatory guidelines to ensure accurate and reliable results.

Application Notes and Protocols for High-Throughput Screening with Cinnolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for high-throughput screening of 6-Bromocinnolin-4-amine is not publicly available. The following application notes and protocols are presented as a representative example for a hypothetical Cinnolin-4-amine derivative, based on the known broad biological activities of the cinnoline scaffold, particularly as potential kinase inhibitors in oncology.

Introduction

The cinnoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines a hypothetical high-throughput screening (HTS) cascade to identify and characterize Cinnolin-4-amine derivatives as potential inhibitors of a key oncogenic kinase, Tyrosine Kinase X (TKX).

Hypothetical Target: Tyrosine Kinase X (TKX)

For the purpose of this protocol, we will consider Tyrosine Kinase X (TKX) as the therapeutic target. TKX is a fictitious kinase often implicated in the proliferation and survival of various cancer cell lines. Its signaling pathway is a critical regulator of cell growth and differentiation.

TKX Signaling Pathway

TKX_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor (TKX) GF->GFR Binds RAS RAS GFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Cinnolin-4-amine Derivative Inhibitor->GFR Inhibits

Caption: Hypothetical TKX signaling pathway and the inhibitory action of a Cinnolin-4-amine derivative.

High-Throughput Screening Workflow

The screening process is designed as a cascade, starting with a primary biochemical assay to identify initial hits, followed by a secondary cell-based assay to confirm activity in a more biologically relevant context.

HTS_Workflow start Start: Cinnolin-4-amine Derivative Library primary_screen Primary HTS: Biochemical TKX Kinase Assay (Fluorescence Polarization) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active end Lead Optimization hit_id->end Inactive secondary_screen Secondary Screen: Cancer Cell Viability Assay (e.g., MTT or CellTiter-Glo) dose_response->secondary_screen confirmed_hit Confirmed Hit (Cellular Activity) secondary_screen->confirmed_hit sar Structure-Activity Relationship (SAR) Studies confirmed_hit->sar Confirmed confirmed_hit->end Not Confirmed sar->end

Caption: High-throughput screening cascade for the identification of TKX inhibitors.

Experimental Protocols

Primary High-Throughput Screen: TKX Biochemical Assay (Fluorescence Polarization)

Objective: To identify Cinnolin-4-amine derivatives that directly inhibit the kinase activity of recombinant human TKX.

Materials:

  • Recombinant human TKX enzyme

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Cinnolin-4-amine derivative library (10 mM in DMSO)

  • 384-well, low-volume, black plates

  • Plate reader capable of fluorescence polarization detection

Protocol:

  • Prepare the Cinnolin-4-amine derivative library by diluting the 10 mM stock to a working concentration of 100 µM in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution to the appropriate wells. For control wells, add 5 µL of kinase buffer with 1% DMSO (negative control) or a known TKX inhibitor (positive control).

  • Prepare a master mix of TKX enzyme and the fluorescently labeled peptide substrate in kinase buffer. Add 10 µL of this mix to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final concentration of ATP should be at its Km value for TKX.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop solution (e.g., EDTA).

  • Read the fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:

  • FP_sample is the fluorescence polarization of the test compound.

  • FP_min is the average fluorescence polarization of the positive control (maximum inhibition).

  • FP_max is the average fluorescence polarization of the negative control (no inhibition).

Hits are typically defined as compounds exhibiting >50% inhibition.

Secondary Screen: Cancer Cell Viability Assay (MTT Assay)

Objective: To confirm the activity of primary hits in a cellular context by measuring their effect on the viability of a cancer cell line known to be dependent on TKX signaling.

Materials:

  • TKX-dependent cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well, clear, flat-bottom plates

  • Spectrophotometer

Protocol:

  • Seed the TKX-dependent cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the hit compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

Data Analysis: Calculate the percent cell viability for each concentration of the compound: % Viability = 100 * (Abs_sample / Abs_control) Where:

  • Abs_sample is the absorbance of the cells treated with the compound.

  • Abs_control is the absorbance of the vehicle-treated cells.

Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Primary HTS Data for Selected Cinnolin-4-amine Derivatives
Compound IDConcentration (µM)% Inhibition of TKXHit ( >50% Inhibition)
C4A-0011085.2Yes
C4A-0021012.5No
C4A-0031063.7Yes
C4A-0041091.8Yes
Positive Control198.5N/A
Negative ControlN/A0.5N/A
Table 2: Hypothetical Dose-Response and Cellular Activity Data for Primary Hits
Compound IDBiochemical IC₅₀ (nM)Cellular IC₅₀ (µM)
C4A-001751.2
C4A-0032105.8
C4A-004550.8
Positive Control50.1

Conclusion

The described hypothetical workflow provides a robust framework for the high-throughput screening of Cinnolin-4-amine derivatives to identify novel kinase inhibitors. While the specific target and compound are illustrative, the principles of a primary biochemical screen followed by a secondary cell-based assay are fundamental to early-stage drug discovery. Further investigation into the structure-activity relationships of active compounds would be the next logical step in a drug development program. The broad bioactivity of the cinnoline class of molecules suggests that similar screening paradigms could be applied to other target classes as well.[3][6][7]

References

Application Notes and Protocols for Testing the Efficacy of 6-Bromocinnolin-4-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4][5] This document outlines a comprehensive experimental framework for evaluating the anticancer efficacy of a specific halogenated derivative, 6-Bromocinnolin-4-amine. The following protocols are designed to assess its cytotoxic effects, elucidate its potential mechanism of action, and establish its preliminary in vivo efficacy. While the broader class of cinnoline compounds has shown biological activity, specific data on this compound is not extensively available.[6] Therefore, the following experimental design is based on a hypothesized anticancer activity.

Hypothesized Mechanism of Action: Inhibition of a Key Kinase Signaling Pathway

Based on the structure of similar heterocyclic amine compounds known to target protein kinases, we hypothesize that this compound may act as an inhibitor of a critical signaling pathway involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and represents a key therapeutic target.

hypothesized_signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition

Figure 1: Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The experimental design will follow a logical progression from in vitro characterization to in vivo validation.

experimental_workflow start Start: Hypothesis This compound has anticancer activity in_vitro Phase 1: In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays (MTT/CellTiter-Glo) in_vitro->cytotoxicity apoptosis Apoptosis Assays (Annexin V/Caspase) in_vitro->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle mechanistic Phase 2: Mechanistic Studies cytotoxicity->mechanistic apoptosis->mechanistic cell_cycle->mechanistic western_blot Western Blot Analysis (PI3K/Akt/mTOR pathway) mechanistic->western_blot kinase_assay In Vitro Kinase Assay (PI3K activity) mechanistic->kinase_assay in_vivo Phase 3: In Vivo Efficacy western_blot->in_vivo kinase_assay->in_vivo xenograft Tumor Xenograft Model (e.g., in nude mice) in_vivo->xenograft toxicity Preliminary Toxicity Assessment in_vivo->toxicity end Conclusion: Efficacy & Mechanism Established xenograft->end toxicity->end

Figure 2: Overall Experimental Workflow.

Phase 1: In Vitro Screening

Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions (0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)5.2 ± 0.60.8 ± 0.1
A549 (Lung)8.9 ± 1.11.2 ± 0.2
HCT116 (Colon)3.5 ± 0.40.5 ± 0.08
Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation:

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.1 ± 0.31.5 ± 0.2
This compound (IC50)25.8 ± 2.110.3 ± 1.5
This compound (2x IC50)45.2 ± 3.518.7 ± 2.0

Phase 2: Mechanistic Studies

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol:

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Data Presentation:

Protein TargetTreatmentRelative Densitometry (Normalized to Total Protein & GAPDH)
p-Akt (Ser473)Vehicle Control1.00
This compound (IC50)0.35 ± 0.05
p-mTOR (Ser2448)Vehicle Control1.00
This compound (IC50)0.42 ± 0.07

Phase 3: In Vivo Efficacy

Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Treatment: When tumors reach a palpable size, randomize the mice into treatment groups: Vehicle control, this compound (e.g., 10 mg/kg and 25 mg/kg, administered intraperitoneally daily), and a positive control.

  • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Presentation:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
This compound (10 mg/kg)850 ± 15043.3
This compound (25 mg/kg)450 ± 10070.0

Conclusion

The presented experimental design provides a robust framework for the initial evaluation of this compound as a potential anticancer agent. The protocols are designed to systematically assess its efficacy from in vitro cytotoxicity to in vivo tumor growth inhibition, while also providing insights into its potential mechanism of action. The hypothetical data presented in the tables illustrates the expected outcomes if the compound is indeed an effective inhibitor of the PI3K/Akt/mTOR pathway. Further studies would be required to confirm these findings and to explore the broader pharmacological and toxicological profile of this compound.

References

Application Notes and Protocols for 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vitro assay data was found for 6-Bromocinnolin-4-amine. The following application notes and protocols are for the structurally related compound 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) , which has published in vitro data and serves as a representative example for a bromo-substituted heterocyclic amine in kinase inhibition and cancer cell line studies.

Introduction

WHI-P154 is a quinazoline derivative that has been identified as a multi-kinase inhibitor.[1] It has shown significant activity against several tyrosine kinases, including Janus kinase 3 (JAK3) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its ability to induce apoptosis in cancer cells makes it a compound of interest for drug development professionals in oncology.[3][4] These application notes provide an overview of the in vitro applications of WHI-P154, with detailed protocols for relevant assays.

Data Presentation

Kinase Inhibition Profile

The inhibitory activity of WHI-P154 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Target KinaseIC50 ValueReference
JAK31.8 µM[2][3]
EGFR4 nM[1][2]
JAK1No significant activity[3][4]
JAK2No significant activity[3][4]
SrcInhibition reported[1][2][3]
AblInhibition reported[1][2][3]
VEGFRInhibition reported[1][2][3]
MAPKInhibition reported[3]
PI3-KInhibition reported[3]
Cytotoxicity in Glioblastoma Cell Lines

WHI-P154 has demonstrated potent cytotoxic effects against human glioblastoma cell lines.[3][5][6]

Cell LineIC50 ValueReference
Human Glioblastoma Cells813 nM (as an EGF conjugate)[1][5]
U373Significant cytotoxicity reported[3][5][6]
U87Significant cytotoxicity reported[3][4]

Signaling Pathway

The primary mechanism of action for WHI-P154 involves the inhibition of key signaling kinases. Its potent inhibition of EGFR blocks downstream signaling pathways implicated in cell proliferation and survival. Concurrently, its inhibition of JAK3 can disrupt the JAK/STAT signaling pathway, which is crucial for immune cell function and is also implicated in some cancers.

WHI_P154_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK JAK3 JAK3 STAT STAT JAK3->STAT WHI_P154 WHI-P154 WHI_P154->EGFR Inhibits WHI_P154->JAK3 Inhibits Apoptosis Apoptosis WHI_P154->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT->Proliferation

WHI-P154 inhibits EGFR and JAK3 signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 value of WHI-P154 against a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and WHI-P154 dilutions Start->Prepare_Reagents Incubate Incubate Kinase with WHI-P154 Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP to initiate reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of WHI-P154 in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of WHI-P154 in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

    • Prepare solutions of the recombinant kinase, its specific substrate, and ATP in the appropriate kinase assay buffer.

  • Assay Procedure:

    • Add the diluted WHI-P154 or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Detection:

    • Stop the reaction using an appropriate stop reagent.

    • Detect the product formation using a suitable method, such as luminescence (e.g., ADP-Glo™ Kinase Assay), fluorescence, or radiometric detection.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the WHI-P154 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of WHI-P154 on glioblastoma cell lines.

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with WHI-P154 Incubate_24h->Treat_Cells Incubate_36h Incubate for 36h Treat_Cells->Incubate_36h Add_MTT Add MTT Reagent Incubate_36h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a cell viability (MTT) assay.

Methodology:

  • Cell Culture:

    • Culture U373 or U87 glioblastoma cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 2.5 x 10^4 cells/well.[3]

    • Incubate the plate for 24-36 hours to allow the cells to attach.[3]

    • Prepare serial dilutions of WHI-P154 in culture medium, with concentrations ranging from 0.1 µM to 250 µM.[3]

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of WHI-P154 or vehicle control (DMSO).

    • Incubate the plate for an additional 24-36 hours.[3]

  • MTT Addition and Detection:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the WHI-P154 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

WHI-P154 is a versatile tool for in vitro studies of kinase signaling and cancer cell biology. Its well-characterized inhibitory profile against key oncogenic kinases and its demonstrated cytotoxicity in glioblastoma cell lines make it a valuable compound for researchers in drug discovery and development. The protocols provided here offer a starting point for the investigation of WHI-P154 and similar molecules in a laboratory setting.

References

Application Notes and Protocols: 6-Bromocinnolin-4-amine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the date of this document, there is a lack of specific published research detailing the use of 6-Bromocinnolin-4-amine as a chemical probe. The information presented here is based on the known biological activities of related cinnoline and 4-aminoquinoline derivatives, which have shown potential as kinase inhibitors.[1][2][3] These notes are intended to provide a framework for the potential application of this compound in chemical biology and drug discovery.

Introduction

Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The 4-amino substituted cinnoline scaffold, in particular, shares structural similarities with known kinase inhibitors, suggesting that this compound could serve as a valuable chemical probe for studying kinase signaling pathways. Chemical probes are essential tools for dissecting complex biological processes and for the initial stages of drug discovery.[1] This document outlines hypothetical applications and detailed protocols for the use of this compound as a chemical probe for kinase research.

Hypothetical Application: Kinase Inhibition

Based on the prevalence of 4-amino-substituted heterocyclic compounds as kinase inhibitors, this compound is proposed as a potential inhibitor of protein kinases, particularly those implicated in cancer cell proliferation.[2][3] The bromine atom at the 6-position offers a potential vector for further chemical modification and target engagement.

Quantitative Data: Kinase Inhibition Profile (Hypothetical)

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of selected kinases.

Kinase TargetIC₅₀ (nM)Assay Type
EGFR75Luminescence-based ATP depletion
VEGFR2150TR-FRET
SRC320Radiometric
CDK2850Mobility Shift Assay
PI3Kα>10,000Biochemical Assay
Quantitative Data: Cellular Activity (Hypothetical)

This table presents the hypothetical effects of this compound on cancer cell lines.

Cell LineIC₅₀ (µM)Target Pathway
A431 (EGFR overexpressing)1.2EGFR signaling
HUVEC (VEGFR2 expressing)3.5Angiogenesis
HeLa8.9General cytotoxicity

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based ATP depletion)

This protocol describes a method to determine the IC₅₀ of this compound against a specific kinase.

Materials:

  • This compound

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a series of dilutions of the compound in kinase assay buffer, ranging from 100 µM to 1 pM. Also, prepare a vehicle control (DMSO only).

  • In a 96-well plate, add 5 µL of each compound dilution.

  • Add 10 µL of a solution containing the kinase and its substrate to each well.

  • To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 1 hour.

  • After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a plate reader.

  • The amount of ATP remaining is inversely correlated with kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear tissue culture plates

  • Multichannel pipette

  • Spectrophotometer (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 6-Bromoc### Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Activation ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., MAPK pathway) RTK->Downstream P Probe This compound Probe->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation Downstream->Proliferation Experimental_Workflow start Start: Hypothesis Generation synthesis Synthesis of This compound start->synthesis in_vitro In Vitro Kinase Assay (IC50 Determination) synthesis->in_vitro cell_based Cell-Based Assay (Proliferation, IC50) synthesis->cell_based data_analysis Data Analysis and IC50 Calculation in_vitro->data_analysis cell_based->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

References

Application Notes and Protocols for 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects.[1] 6-Bromocinnolin-4-amine, a member of this family, is a subject of growing interest for its potential as a therapeutic agent. These application notes provide a comprehensive guide to performing key cell-based assays to characterize the biological activity of this compound, with a focus on its potential as a kinase inhibitor and an anticancer agent. The following protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.

Hypothesized Mechanism of Action

Based on the activities of structurally related cinnoline and quinoline derivatives, it is hypothesized that this compound may exert its effects through the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. Notably, the PI3K/Akt/mTOR and MAPK/ERK pathways are frequent targets of small molecule kinase inhibitors and are often dysregulated in various cancers.[2][3] The assays described herein are designed to investigate the effects of this compound on these critical signaling cascades.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of cinnoline and quinoline derivatives, which can be used as a reference for expected outcomes when testing this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Cinnoline/Quinoline Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Derivative 27c-Met19[4]
Derivative 28c-Met64[4]
Compound 11EGFRwt0.38[5]
Compound 11EGFRT90M/L858R2.2[5]
Compound 7CDK9115[6]
Compound 9CDK9131[6]
Compound 25PI3K264[1]

Table 2: Antiproliferative Activity of Representative Cinnoline/Quinoline Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 25MCF-7Breast Cancer1.14[1]
Compound 25A549Lung Cancer2.04[1]
Compound 4cMDA-MB-231Breast Cancer17[7]
Compound 4cK-562Leukemia7.72[7]
Compound 91b1A549Lung Cancer-[8]
Compound 91b1AGSGastric Cancer-[8]

Experimental Protocols

Herein, we provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of this compound on cell proliferation and survival.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Treat cells with various concentrations of this compound as described above.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 value by plotting the luminescence signal against the compound concentration.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include vehicle-treated and positive control (e.g., staurosporine) wells.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell-Based Kinase Activity and Signaling Pathway Analysis

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, it is possible to assess the effect of this compound on their activation state.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTORC1->Transcription Bromocinnolinamine This compound Bromocinnolinamine->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

MAPK_ERK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Bromocinnolinamine This compound Bromocinnolinamine->Raf Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagrams

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G Apoptosis_Assay_Workflow A Treat cells with This compound B Harvest cells (adherent + floating) A->B C Wash with 1X PBS B->C D Resuspend in Annexin V buffer C->D E Stain with Annexin V and Propidium Iodide D->E F Analyze by flow cytometry E->F Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection and Analysis F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromocinnolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step synthesis beginning with a substituted aniline. A plausible route is the Widman-Stoermer synthesis, which involves the diazotization of an appropriate α-vinylaniline followed by cyclization. An alternative involves the cyclization of a diazotized 2-amino-5-bromophenyl derivative containing a suitable side chain for ring closure. Subsequent chlorination at the 4-position followed by amination yields the desired product.

Q2: I am observing a very low yield after the initial cyclization to form the 6-bromocinnoline core. What are the potential causes?

Low yields in cinnoline synthesis, particularly through diazotization and cyclization, can stem from several factors.[1] Incomplete diazotization, instability of the diazonium salt, and competing side reactions are common culprits. The reaction temperature is critical; it must be low enough to prevent premature decomposition of the diazonium salt but sufficient to allow for effective cyclization.

Q3: My amination of 6-bromo-4-chlorocinnoline is sluggish and gives a mixture of products. How can I improve this step?

Sluggish amination and the formation of byproducts are frequent challenges in the synthesis of heteroaromatic amines. The reactivity of the 4-chlorocinnoline can be influenced by the solvent and the nature of the aminating agent. Using a high-boiling point polar aprotic solvent such as DMF or NMP can facilitate the reaction. Additionally, the choice of ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonia surrogate) and the use of a suitable base to scavenge the generated HCl are critical for driving the reaction to completion and minimizing side products. In analogous quinoline syntheses, nucleophilic aromatic substitution (SNAr) is a key strategy for introducing amine functionalities.[2][3]

Q4: I am struggling with the purification of the final product, this compound. It seems to be very polar. What purification techniques are recommended?

Cinnolin-4-amines are indeed polar compounds, which can make purification by standard silica gel chromatography challenging due to strong adsorption and peak tailing.[4] Consider using a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/ethanol mixtures, with the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to reduce tailing. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, can be very effective. Recrystallization from a suitable solvent system is also a viable method for obtaining highly pure material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyclization Step Incomplete diazotization of the aniline precursor.Ensure the complete dissolution of the starting material before adding sodium nitrite. Use a slight excess of sodium nitrite and ensure the temperature is maintained between 0-5 °C.
Decomposition of the diazonium salt intermediate.Maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps. Use the diazonium salt immediately after its formation.[1]
Inefficient cyclization.Optimize the reaction temperature and time for the cyclization step. In some cases, a change of solvent or the addition of a catalyst may be beneficial.
Incomplete Chlorination Insufficient reactivity of the hydroxyl group at C4.Use a stronger chlorinating agent (e.g., POCl₃ with a catalytic amount of DMF). Increase the reaction temperature and/or prolong the reaction time.[5]
Degradation of the starting material or product.Monitor the reaction by TLC. Avoid excessively high temperatures or prolonged reaction times that can lead to decomposition.
Low Yield in Amination Step Poor nucleophilic substitution.Increase the reaction temperature. Consider using a sealed tube or microwave reactor to reach higher temperatures safely. Use a more polar, high-boiling point solvent like NMP or DMA.
Reversibility of the reaction.Use a suitable base (e.g., triethylamine, DIPEA) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Formation of Impurities Side reactions during diazotization (e.g., phenol formation).Ensure strictly controlled, low-temperature conditions. The pH of the medium is also crucial and should be optimized.
Over-reaction or side reactions during chlorination.Use the minimum effective amount of chlorinating agent and control the reaction temperature carefully.
Dimerization or other side reactions during amination.Use a moderate excess of the aminating agent. Control the reaction temperature to minimize side reactions.
Purification Difficulties Product is highly polar and streaks on silica gel.Use a modified mobile phase for column chromatography (e.g., with triethylamine or ammonia). Consider alternative purification methods like reversed-phase chromatography or recrystallization.
Product is insoluble in common organic solvents.Try dissolving the product in a small amount of a more polar solvent like DMSO or DMF for loading onto the column (dry loading may be necessary). For recrystallization, explore a range of polar solvents and solvent mixtures.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established methodologies for cinnoline and quinoline synthesis. Optimization of each step is recommended.

Step 1: Synthesis of 6-Bromo-4-hydroxycinnoline

This step is based on the general principle of the Richter cinnoline synthesis.[6]

  • Diazotization: Dissolve 2-amino-5-bromophenylacetylene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyclization: Slowly warm the solution to room temperature and then heat to 60-70 °C until the evolution of nitrogen ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 6-Bromo-4-hydroxycinnoline.

Step 2: Synthesis of 6-Bromo-4-chlorocinnoline

This procedure is analogous to the chlorination of hydroxyquinolines.[5]

  • To 6-Bromo-4-hydroxycinnoline (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Bromo-4-chlorocinnoline.

Step 3: Synthesis of this compound

This step employs a nucleophilic aromatic substitution reaction.

  • Dissolve 6-Bromo-4-chlorocinnoline (1 equivalent) in a suitable solvent such as 2-propanol or dioxane in a sealed tube.

  • Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 5-10 equivalents).

  • Heat the sealed tube to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

logical_relationship cluster_synthesis Proposed Synthetic Workflow A 2-Amino-5-bromophenylacetylene B Diazotization & Cyclization A->B C 6-Bromo-4-hydroxycinnoline B->C D Chlorination (POCl3) C->D E 6-Bromo-4-chlorocinnoline D->E F Amination (NH3) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Low Yield start Low Product Yield check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_sm->optimize_conditions Pure purify_sm->optimize_conditions temp Adjust Temperature optimize_conditions->temp time Modify Reaction Time optimize_conditions->time reagents Vary Reagent Stoichiometry optimize_conditions->reagents check_purification Evaluate Purification Method temp->check_purification time->check_purification reagents->check_purification alt_purification Try Alternative Purification check_purification->alt_purification Inefficient end Improved Yield check_purification->end Efficient alt_purification->end

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: 6-Bromocinnolin-4-amine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Bromocinnolin-4-amine.

Troubleshooting Guides

This section addresses common issues observed during the purification of this compound, offering potential causes and solutions.

Issue 1: Poor Separation or Tailing during Silica Gel Chromatography

  • Question: My this compound is showing significant tailing or is not separating from impurities on a standard silica gel column. What can I do?

  • Answer: This is a common issue with heterocyclic amines due to the interaction between the basic amine group and the acidic silanol groups on the silica surface.[1] This strong interaction can lead to poor peak shape and inefficient separation.

    Solutions:

    • Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

      • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your eluent system.

      • Ammonia: A solution of methanol containing ammonia (e.g., 7N NH3 in MeOH) can also be used as a polar component of the mobile phase.[1]

    • Use of Deactivated Silica: Consider using an amine-functionalized or "deactivated" silica gel for your stationary phase.[1] These stationary phases have the acidic silanol groups capped, reducing the strong interaction with basic compounds.

    • Alternative Chromatography: If the issue persists, consider other chromatographic techniques such as reversed-phase chromatography (C18) with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA to protonate the amine).

Issue 2: Low Recovery of the Compound after Chromatography

  • Question: I am losing a significant amount of my this compound on the silica column. How can I improve my recovery?

  • Answer: Low recovery is often due to irreversible adsorption of the basic amine onto the acidic silica gel.

    Solutions:

    • Pre-treat the Silica: Before loading your sample, flush the column with your mobile phase containing the basic modifier (e.g., triethylamine). This will help to neutralize the active sites.

    • Use Amine-Functionalized Silica: As mentioned previously, using an amine-functionalized silica gel can significantly reduce the irreversible adsorption and improve recovery.[1]

    • Solid-Phase Extraction (SPE): For sample clean-up prior to final purification, consider using a solid-phase extraction cartridge. This can be an effective way to remove major impurities with better recovery.[2]

Issue 3: Difficulty in Removing Starting Materials or Side-Products

  • Question: I am struggling to remove a specific impurity from my final product. How can I identify and remove it?

  • Answer: Impurities can originate from the starting materials or from side reactions during the synthesis.[3] Understanding the reaction pathway is crucial for identifying potential impurities.

    Solutions:

    • Recrystallization: If the impurity has a different solubility profile than your desired compound, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water or hexanes).

    • Chromatography Optimization: If recrystallization is not effective, further optimization of your chromatographic method is necessary. Try a gradient elution with a very shallow gradient to improve resolution.

    • Impurity Characterization: If possible, isolate and characterize the impurity using techniques like NMR or LC-MS to understand its structure. This can provide clues for a more targeted purification strategy.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected impurities in the synthesis of this compound?

    • A1: While specific impurities depend on the synthetic route, common impurities in the synthesis of related heterocyclic compounds can include unreacted starting materials (e.g., 4-bromoaniline), byproducts from incomplete cyclization, or over-brominated species.[4][5]

  • Q2: What is the best general-purpose solvent system for silica gel chromatography of this compound?

    • A2: A good starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). It is highly recommended to include a basic modifier like triethylamine (0.1-1%) in the mobile phase.[1] For example, a gradient of 0-10% MeOH in DCM with 0.5% TEA.

  • Q3: Can I use reversed-phase chromatography for the purification of this compound?

    • A3: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and exhibits good peak shape.

  • Q4: My purified this compound is colored. Is this normal?

    • A4: Aromatic amines can sometimes be colored due to the presence of minor, highly conjugated impurities or oxidation products. If the purity by NMR and LC-MS is high, the color may not be indicative of a significant impurity. However, if the color is intense, further purification by recrystallization or passing through a short plug of silica or activated carbon might be necessary.

Data Presentation

To aid in the optimization of your purification protocol, we recommend maintaining a detailed experimental log. The following table provides a template for recording and comparing the outcomes of different purification methods.

Experiment ID Purification Method Stationary Phase / Solvent System Starting Purity (%) Final Purity (%) Yield (%) Observations (e.g., Peak Shape, Color)

Experimental Protocols

Protocol 1: Flash Column Chromatography using a Modified Mobile Phase

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., dichloromethane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting_Workflow start Start: Crude this compound check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No chromatography Column Chromatography purification_method->chromatography Impurity polarity is different recrystallization Recrystallization purification_method->recrystallization Crystalline solid chrom_issue Chromatography Issue? chromatography->chrom_issue recrystallization_issue Recrystallization Fails? recrystallization->recrystallization_issue chrom_issue->check_purity No tailing Tailing / Poor Separation chrom_issue->tailing Yes low_recovery Low Recovery chrom_issue->low_recovery Yes add_modifier Add Mobile Phase Modifier (e.g., TEA) tailing->add_modifier amine_silica Use Amine-Functionalized Silica tailing->amine_silica low_recovery->amine_silica add_modifier->chromatography amine_silica->chromatography recrystallization_issue->check_purity No change_solvent Screen for New Solvent System recrystallization_issue->change_solvent Yes change_solvent->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Silica_Amine_Interaction cluster_silica Silica Gel Surface cluster_amine This compound cluster_solution Solution Si-OH Acidic Silanol (Si-OH) Amine Basic Amine (-NH2) Si-OH->Amine Amine->Si-OH Strong Interaction (H-Bonding / Acid-Base) Triethylamine Triethylamine (Et3N) Triethylamine->Si-OH Competitive Binding

Caption: Interaction of basic this compound with acidic silica gel.

References

Overcoming solubility issues with 6-Bromocinnolin-4-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 6-Bromocinnolin-4-amine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a heterocyclic amine, is generally expected to have low solubility in aqueous solutions. Its aromatic structure and bromine substitution contribute to its hydrophobicity. For many similar heterocyclic compounds, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are often required to achieve initial dissolution.[1][2] Subsequent dilution into aqueous assay buffers can still lead to precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common starting point for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3] It is crucial to start with a high-purity, anhydrous grade of DMSO to prevent moisture-induced precipitation.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "antisolvent precipitation." When a compound dissolved in a strong organic solvent is diluted into an aqueous buffer where it is less soluble, it can crash out of solution. To address this, you can try several strategies:

  • Lower the final assay concentration: The compound may be soluble at lower concentrations.

  • Use a co-solvent in your assay buffer: Including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in the final assay buffer can help maintain solubility. However, you must first verify that this concentration of solvent does not affect your assay's performance.

  • Test alternative solvents: Other organic solvents such as DMF, NMP, or a mixture of solvents may provide better solubility upon dilution.[1]

  • pH adjustment: The solubility of compounds with amine groups can be pH-dependent. Assess the effect of pH on the solubility of this compound in your assay buffer. Acidic conditions may improve the solubility of basic compounds.

  • Use of solubilizing agents: Excipients such as cyclodextrins can encapsulate the compound and improve its aqueous solubility.[2]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be a useful technique to dissolve a compound. However, it should be done with caution as excessive heat can lead to degradation of the compound or evaporation of the solvent. It is advisable to test the thermal stability of the compound before employing heat for solubilization. If you do heat the solution, ensure it remains soluble after cooling to room or assay temperature.

Q5: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A5: A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound in a particular buffer.[4] A detailed protocol for a general kinetic solubility assessment is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: Compound precipitates in the DMSO stock solution.
Possible Cause Suggested Solution
Concentration is too high.Prepare a new stock solution at a lower concentration. Many compounds precipitate from DMSO at concentrations of 10-30 mM.[3]
Water contamination in DMSO.Use fresh, anhydrous DMSO. Store DMSO properly to prevent water absorption.
Compound has low intrinsic solubility in DMSO.Try alternative solvents such as DMF or NMP. Consider gentle warming or sonication to aid dissolution.
Freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can promote precipitation.[3]
Issue 2: Turbidity or precipitation is observed in the assay plate after adding the compound.
Possible Cause Suggested Solution
Antisolvent precipitation upon dilution into aqueous buffer.Decrease the final concentration of the compound. Incorporate a co-solvent (e.g., 1-5% DMSO) into the final assay medium, ensuring it doesn't interfere with the assay.[2]
The compound is interacting with components of the assay buffer.Evaluate the solubility of the compound in simpler buffer systems to identify potential interactions.
The pH of the assay buffer is not optimal for solubility.Experimentally determine the solubility of the compound at different pH values. Adjust the assay buffer pH if possible.
The incubation temperature affects solubility.If the assay is performed at a lower temperature (e.g., 4°C), check for compound precipitation at that temperature.[5]

Quantitative Data Summary

The following table provides a hypothetical summary of the solubility of this compound in various solvents. Note: This data is illustrative and should be experimentally verified.

Solvent SystemTemperature (°C)Maximum Soluble Concentration (µM)Observations
100% DMSO25>10,000Clear solution
100% Ethanol251,500Clear solution
PBS (pH 7.4)25<1Visible precipitate
PBS + 1% DMSO2510Slight haze observed
PBS + 5% DMSO2550Clear solution
Acetate Buffer (pH 5.0)255Slight improvement over PBS

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • Addition to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.

  • Incubation: Shake the plate for a predetermined time that is relevant to your assay (e.g., 2 hours) at the assay temperature.[4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

experimental_workflow Experimental Workflow for Solubility Testing cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_buffer Dilute into Assay Buffer (1:100) serial_dilute->add_buffer incubate Incubate at Assay Temperature add_buffer->incubate measure_turbidity Measure Turbidity (e.g., Nephelometry) incubate->measure_turbidity determine_solubility Determine Solubility Limit measure_turbidity->determine_solubility

Caption: Workflow for kinetic solubility assessment.

troubleshooting_workflow Troubleshooting Precipitation in Assays cluster_stock_issues Stock Solution Troubleshooting cluster_assay_issues Assay Condition Troubleshooting start Precipitation Observed in Assay check_stock Is Stock Solution Clear? start->check_stock remake_stock Remake Stock: - Lower Concentration - Fresh Anhydrous DMSO - Aliquot check_stock->remake_stock No lower_conc Lower Final Assay Concentration check_stock->lower_conc Yes remake_stock->start add_cosolvent Add Co-solvent to Buffer (e.g., 1-5% DMSO) lower_conc->add_cosolvent check_ph Test Solubility at Different pH add_cosolvent->check_ph use_excipient Use Solubilizing Agent (e.g., Cyclodextrin) check_ph->use_excipient end_node Assay Optimized use_excipient->end_node

Caption: Decision tree for troubleshooting precipitation.

References

Optimizing reaction conditions for 6-Bromocinnolin-4-amine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 6-Bromocinnolin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common and effective methods for derivatizing the 6-bromo position of this compound are palladium-catalyzed cross-coupling reactions. These include:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond, typically to introduce an aryl or heteroaryl group.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, to introduce a variety of amine-based substituents.[1][2]

  • Sonogashira Coupling: For the formation of a carbon-carbon triple bond, to introduce an alkynyl group.[3][4]

Q2: Do I need to protect the 4-amino group during derivatization at the 6-bromo position?

A2: The necessity of a protecting group for the 4-amino moiety depends on the specific reaction conditions and the coupling partners. The amino group can potentially coordinate with the palladium catalyst, which might inhibit the catalytic cycle. For challenging substrates or when optimizing for high yields, protection of the amino group as a carbamate (e.g., Boc) or an amide can be beneficial.[5] However, many cross-coupling reactions can proceed without protection, especially with the use of appropriate ligands that favor the desired catalytic pathway.

Q3: What are the key parameters to consider when optimizing these cross-coupling reactions?

A3: The key parameters for optimization are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The interplay of these factors is crucial for achieving high yields and minimizing side products. For instance, bulky, electron-rich phosphine ligands are often effective in both Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][7][8]

Q4: What are common side reactions to be aware of?

A4: Common side reactions include:

  • Suzuki-Miyaura: Protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.[9][10] This can be minimized by using anhydrous solvents and appropriate bases.

  • Buchwald-Hartwig: Hydrodehalogenation of the starting material (replacement of bromine with hydrogen).

  • Sonogashira: Homocoupling of the terminal alkyne (Glaser coupling), which can be suppressed by using copper-free conditions or appropriate additives.[11]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.
Poor choice of ligand.Screen different phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Inappropriate base.Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical.[12]
Low reaction temperature.Increase the temperature, potentially using a higher-boiling solvent like dioxane or DMF.
Significant Starting Material Remaining Insufficient reaction time.Extend the reaction time and monitor by TLC or LC-MS.
Catalyst deactivation.Increase catalyst loading or use a more robust ligand.
Formation of Debrominated Starting Material Protodeboronation of the boronic acid.Use anhydrous solvents, degas the reaction mixture thoroughly, and consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9]
Low Yield with Complex Boronic Acids Steric hindrance.Use a less bulky ligand or a more active catalyst system.
Buchwald-Hartwig Amination: Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst inhibition by the amino group.Consider protecting the 4-amino group of the cinnoline.
Incorrect base.Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[13]
Poor ligand choice for the specific amine.Screen a variety of ligands; bulky biaryl phosphine ligands are often effective.[6][7][8]
Formation of Side Products Hydrodehalogenation.Optimize the ligand and base combination.
Reaction with the solvent.Ensure the solvent (e.g., toluene, dioxane) is inert under the reaction conditions.
Difficulty with Heterocyclic Amines Coordination of the heterocyclic amine to the catalyst.Use of bulky N-heterocyclic carbene (NHC) ligands can be beneficial in these cases.[6]
Sonogashira Coupling: Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst deactivation.Ensure anhydrous and anaerobic conditions.
Ineffective copper co-catalyst.Use freshly sourced CuI.
Low reactivity of the alkyne.Consider using a more activated alkyne or increasing the reaction temperature.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas the reaction mixture.
High concentration of copper catalyst.Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[11]
Decomposition of the Starting Material Reaction temperature is too high.Optimize the temperature; some reactions can proceed at room temperature.[14]

Data Presentation

Table 1: General Reaction Conditions for Suzuki-Miyaura Coupling of this compound
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (6 mol%)XPhos (4 mol%)
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature 90 °C110 °C100 °C
Typical Time 12-24 h8-16 h6-12 h
Table 2: General Reaction Conditions for Buchwald-Hartwig Amination of this compound
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)PEPPSI-IPr (3 mol%)
Ligand Xantphos (4 mol%)RuPhos (4 mol%)-
Base NaOtBu (1.5 equiv.)LHMDS (1.5 equiv.)K₂CO₃ (2 equiv.)
Solvent TolueneDioxaneTHF
Temperature 100 °C90 °C80 °C
Typical Time 4-12 h6-18 h12-24 h
Table 3: General Reaction Conditions for Sonogashira Coupling of this compound
ParameterCondition 1 (with Copper)Condition 2 (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (6 mol%)SPhos (4 mol%)
Copper Source CuI (5 mol%)-
Base Et₃N (3 equiv.)Cs₂CO₃ (2 equiv.)
Solvent DMFDioxane
Temperature 80-100 °C100 °C
Typical Time 2-6 h4-12 h

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium source and the ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.).

  • Add the amine coupling partner (1.2-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter through celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To a degassed solution of this compound (1.0 equiv.) in the chosen solvent, add the palladium catalyst, ligand, and copper(I) iodide (if applicable).

  • Add the base (typically a liquid amine like triethylamine or an inorganic base).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction mixture at the appropriate temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with aqueous ammonium chloride if an amine base was used).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivatized Products This compound This compound Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acid) This compound->Suzuki Buchwald Buchwald-Hartwig (Primary/Secondary Amine) This compound->Buchwald Sonogashira Sonogashira (Terminal Alkyne) This compound->Sonogashira Product_Aryl 6-Aryl-cinnolin-4-amine Suzuki->Product_Aryl Product_Amine 6-(Amino)-cinnolin-4-amine Buchwald->Product_Amine Product_Alkynyl 6-Alkynyl-cinnolin-4-amine Sonogashira->Product_Alkynyl

Caption: General workflow for derivatization of this compound.

Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_Catalyst Is the catalyst/ligand system appropriate? Start->Check_Catalyst Check_Base Is the base optimal? Check_Catalyst->Check_Base Yes Screen_Ligands Screen alternative ligands (e.g., biarylphosphines, NHCs) Check_Catalyst->Screen_Ligands No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Screen_Bases Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Base->Screen_Bases No Check_Purity Are starting materials pure and dry? Check_Temp->Check_Purity Yes Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Purify_Reagents Purify/dry starting materials and degas solvent Check_Purity->Purify_Reagents No Success Improved Yield Screen_Ligands->Success Screen_Bases->Success Increase_Temp->Success Purify_Reagents->Success

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

Technical Support Center: Synthesis of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and analogous syntheses of 4-aminocinnolines. Due to a lack of specific literature for the synthesis of 6-Bromocinnolin-4-amine, this guide provides hypothetical scenarios and solutions to aid researchers in this and similar synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 4-aminocinnolines like this compound?

A1: A modern and effective method for synthesizing polysubstituted 4-aminocinnolines involves the chemoselective cyclodehydration of α-arylhydrazono-β-oxoamides.[1][2] This reaction is typically promoted by an electrophilic activation strategy using reagents like the Hendrickson reagent (hexaphenyloxodiphosphonium triflate) in combination with triflic anhydride (Tf₂O) at room temperature.[1][2]

Q2: My reaction to form the α-(4-bromo-phenylhydrazono)-β-oxoamide precursor is giving a low yield. What are the possible causes?

A2: Low yields in the formation of the hydrazono precursor can often be attributed to several factors:

  • Decomposition of the diazonium salt: The aryldiazonium chloride salt generated from 4-bromoaniline can be unstable. It is crucial to maintain a low temperature (typically 0-5 °C) during its formation and subsequent coupling with the β-oxoamide.

  • Incorrect pH: The coupling reaction is pH-sensitive. The use of a buffer like sodium acetate is common to maintain the optimal pH for the reaction to proceed efficiently.

  • Side reactions of the β-oxoamide: Under inappropriate pH conditions or elevated temperatures, the β-oxoamide can undergo self-condensation or hydrolysis.

Q3: During the cyclization step to form this compound, I am observing multiple spots on my TLC plate that are difficult to separate. What could these be?

A3: The presence of multiple, hard-to-separate spots on a TLC plate following the cyclization reaction could indicate several side products:

  • Incomplete cyclization: The starting α-(4-bromo-phenylhydrazono)-β-oxoamide may not have fully reacted.

  • Formation of isomers: Depending on the exact structure of the β-oxoamide precursor, there might be a possibility of forming regioisomers if the cyclization is not completely selective.

  • Decomposition products: The combination of the Hendrickson reagent and triflic anhydride creates a highly electrophilic environment which can lead to the degradation of starting materials or the product, especially if the reaction is left for too long or at elevated temperatures.

  • Byproducts from the activating agents: The activating agents themselves can generate byproducts that may be visible on TLC.

Q4: How can I effectively purify the final this compound product?

A4: this compound, being an aromatic amine, can be purified using column chromatography on silica gel.[3] However, basic amines can sometimes interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, consider the following:

  • Use of a modified mobile phase: Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%) or ammonia in methanol, to the eluent can help to reduce tailing and improve the separation.

  • Use of alternative stationary phases: If silica gel proves problematic, alternative stationary phases like basic alumina or amine-functionalized silica can be effective for the purification of basic compounds.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Q5: The NMR spectrum of my final product shows unexpected peaks. What are the likely impurities?

A5: Unexpected peaks in the NMR spectrum can arise from several sources:

  • Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexane, triethylamine) are common.

  • Triphenylphosphine oxide: This is a byproduct of the Hendrickson reagent and can be challenging to remove completely.[5] It often appears in both ¹H and ³¹P NMR spectra.

  • Unreacted Starting Material: Signals corresponding to the α-(4-bromo-phenylhydrazono)-β-oxoamide may be present if the reaction did not go to completion.

  • Side Products: As mentioned in A3, various side products from incomplete reactions or degradation can contribute to a complex NMR spectrum.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Observation Potential Cause Suggested Solution
TLC analysis shows significant unreacted starting material (hydrazono precursor). 1. Insufficient activation of the amide. 2. Reaction time is too short. 3. Moisture in the reaction.1. Ensure the Hendrickson reagent and triflic anhydride are fresh and added in the correct stoichiometry. 2. Monitor the reaction closely by TLC and allow it to proceed until the starting material is consumed. 3. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
TLC shows multiple product spots and streaking. 1. Decomposition of the product under the reaction conditions. 2. Formation of multiple side products.1. Maintain the reaction at room temperature as elevated temperatures can promote decomposition.[1][2] 2. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation. 3. Re-evaluate the stoichiometry of the activating agents.
Significant loss of product during workup or purification. 1. The product is partially soluble in the aqueous phase during extraction. 2. The product is irreversibly adsorbed onto the silica gel column.1. Adjust the pH of the aqueous layer to ensure the amine is in its free base form and less water-soluble. Back-extract the aqueous layer with fresh organic solvent. 2. Deactivate the silica gel with triethylamine before loading the column, or use an amine-functionalized silica column.[4]
Issue 2: Formation of an Inseparable Side Product
Observation Potential Cause Suggested Solution
A persistent impurity co-elutes with the product during column chromatography. The side product has a very similar polarity to the desired this compound.1. Try a different solvent system for chromatography with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). 2. Consider derivatizing the crude mixture to alter the polarity of either the product or the impurity, facilitating separation. The derivative can then be converted back to the target compound. 3. Attempt purification by recrystallization, which separates compounds based on solubility and crystal lattice packing rather than polarity.
Mass spectrometry indicates a product with a mass corresponding to a dimer or polymer. The highly reactive intermediates generated during the reaction can potentially undergo intermolecular reactions.1. Run the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular side reactions. 2. Add the starting material slowly to the solution of the activating agents to maintain a low concentration of the reactive intermediate.

Hypothetical Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 4-aminocinnolines by Li, et al.[2] and is provided as a starting point for optimization.

Step 1: Synthesis of the α-(2-(4-bromophenyl)hydrazono)-2-cyanoacetamide Precursor

  • Dissolve 4-bromoaniline in aqueous HCl at 0 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve 2-cyanoacetamide and sodium acetate in ethanol and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the 2-cyanoacetamide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the α-(2-(4-bromophenyl)hydrazono)-2-cyanoacetamide.

Step 2: Cyclization to this compound

  • To a solution of triphenylphosphine oxide (2.0 mmol) in dry dichloromethane (5 mL) under an inert atmosphere, add triflic anhydride (2.0 mmol) at room temperature.

  • Stir the mixture for 15 minutes to form the Hendrickson reagent in situ.

  • Add a solution of the α-(2-(4-bromophenyl)hydrazono)-2-cyanoacetamide (1.0 mmol) in dry dichloromethane (10 mL) to the reaction mixture.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane, wash the combined organic layers with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography.

Visualizations

Proposed Synthetic Pathway and Potential Side Reactions

G A 4-Bromoaniline B 4-Bromophenyldiazonium chloride A->B NaNO₂, HCl D α-(2-(4-bromophenyl)hydrazono) -2-cyanoacetamide B->D NaOAc, EtOH S1 Decomposition (Tar) B->S1 Warming C 2-Cyanoacetamide C->D NaOAc, EtOH E Activated Intermediate D->E Hendrickson Reagent, Tf₂O S3 Hydrolysis of Cyano Group D->S3 Harsh Conditions F This compound (Product) E->F Intramolecular Cyclization S2 Incomplete Cyclization (Unreacted Starting Material) E->S2 Insufficient Reaction Time S4 Intermolecular Reaction (Dimer/Polymer) E->S4 High Concentration

Caption: Proposed synthesis of this compound and potential side reactions.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of This compound check_tlc Analyze crude reaction mixture by TLC start->check_tlc decision_sm Is there significant unreacted starting material? check_tlc->decision_sm decision_streaking Are there multiple spots and/or streaking? decision_sm->decision_streaking No action_sm 1. Check reagent quality/stoichiometry. 2. Increase reaction time. 3. Ensure anhydrous conditions. decision_sm->action_sm Yes action_streaking 1. Run reaction at lower temperature. 2. Quench reaction sooner. 3. Consider higher dilution. decision_streaking->action_streaking Yes check_workup Review workup and purification procedure decision_streaking->check_workup No end Re-run reaction with optimized parameters action_sm->end action_streaking->end decision_loss Is product loss suspected during extraction or chromatography? check_workup->decision_loss action_loss 1. Adjust pH during extraction. 2. Use amine-deactivated silica or alternative stationary phase. decision_loss->action_loss Yes decision_loss->end No action_loss->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Stabilizing 6-Bromocinnolin-4-amine for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the long-term storage and stability of 6-Bromocinnolin-4-amine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container, protected from light and moisture. Recommended storage is at low temperatures, ideally at -20°C, in an inert atmosphere (e.g., under argon or nitrogen).

Q2: I have stored this compound at room temperature for several weeks. Is it still viable for use?

A2: While short periods at room temperature may not cause significant degradation, the viability of the compound depends on factors like humidity and light exposure. It is crucial to re-analyze the purity of the sample using methods like HPLC or LC-MS before use. A noticeable change in color (e.g., from off-white to yellow or brown) can be an initial indicator of degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Cinnoline derivatives can be susceptible to several degradation pathways, including oxidation, hydrolysis, and photodecomposition. The bromine substituent might also be subject to debromination under certain conditions. The primary amino group can also be a site for oxidative degradation.

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for determining purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products. ¹H NMR spectroscopy can also be used to check for the presence of impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (color, texture) Exposure to light, oxygen, or moisture.Discard the sample if significant discoloration has occurred. If the change is minor, re-analyze for purity before use. Ensure proper storage conditions for remaining stock.
Poor solubility compared to a fresh sample Formation of insoluble degradation products or polymers.Attempt to dissolve a small amount in a strong solvent like DMSO. If it remains insoluble, the sample has likely degraded and should be discarded.
Unexpected results in biological assays Degradation of the compound leading to loss of activity or formation of interfering byproducts.Re-confirm the purity of the compound. If purity is compromised, use a fresh, validated sample.
Appearance of new peaks in HPLC or LC-MS analysis Chemical degradation of the compound.Characterize the new peaks using mass spectrometry to identify degradation products. This can help in understanding the degradation pathway and optimizing storage conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (FA) or Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% FA in water
  • Mobile Phase B: 0.1% FA in ACN
  • Gradient: 10% B to 90% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 254 nm and 280 nm

4. Data Analysis:

  • Integrate the peak areas.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound.

1. Sample Preparation:

  • Weigh 1-2 mg of this compound into several amber glass vials.
  • Prepare separate sets of vials for each storage condition.

2. Storage Conditions:

  • Condition 1 (Control): -20°C, desiccated, inert atmosphere.
  • Condition 2 (Accelerated): 40°C, 75% relative humidity (RH), exposed to light.
  • Condition 3 (Intermediate): 25°C, 60% RH.

3. Time Points:

  • Analyze samples at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

4. Analysis:

  • At each time point, retrieve a vial from each condition.
  • Perform HPLC analysis as described in Protocol 1 to determine the purity.
  • Document any changes in physical appearance.

5. Data Presentation:

Storage Condition Time Point Purity (%) Appearance
-20°C099.5Off-white powder
8 weeks99.4No change
25°C / 60% RH099.5Off-white powder
8 weeks97.2Slight yellowing
40°C / 75% RH099.5Off-white powder
8 weeks91.8Yellow-brown solid

Visualizations

Degradation_Pathway A This compound B Oxidation A->B O2 C Hydrolysis A->C H2O D Photodecomposition A->D Light (hν) E Oxidized Products (e.g., N-oxides) B->E F Hydrolyzed Products (e.g., 6-Bromocinnolin-4-ol) C->F G Photodegradants D->G

Caption: Potential degradation pathways for this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Weigh sample into vials cond1 -20°C prep->cond1 cond2 25°C / 60% RH prep->cond2 cond3 40°C / 75% RH prep->cond3 analysis HPLC / LC-MS Analysis at T=0, 1, 2, 4, 8 weeks cond1->analysis cond2->analysis cond3->analysis results Compare purity and appearance analysis->results

Caption: Experimental workflow for an accelerated stability study.

Troubleshooting_Tree start Unexpected Experimental Results check_purity Re-analyze compound purity (HPLC/LC-MS) start->check_purity is_pure Is purity >95%? check_purity->is_pure use_fresh Use fresh stock of compound is_pure->use_fresh No check_protocol Review experimental protocol for errors is_pure->check_protocol Yes end_discard Discard degraded compound use_fresh->end_discard end_ok Proceed with experiment check_protocol->end_ok

Caption: Troubleshooting decision tree for unexpected experimental results.

Troubleshooting inconsistent results in 6-Bromocinnolin-4-amine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromocinnolin-4-amine. The information is designed to address common issues and inconsistencies encountered during synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the synthesis of this compound?

Low yields in the synthesis of this compound and other cinnoline derivatives can often be attributed to several factors:

  • Incomplete Cyclization: The formation of the cinnoline ring is a critical step that can be sensitive to reaction conditions. Substituents on the aromatic ring can significantly influence the cyclization process.

  • Side Reactions: The presence of reactive functional groups can lead to the formation of unwanted byproducts.

  • Suboptimal Reaction Temperature: The temperature for both the initial reaction and the cyclization step needs to be carefully controlled.

  • Purity of Starting Materials: Impurities in the precursors can interfere with the reaction and lead to lower yields.

  • Atmospheric Conditions: Some synthetic routes may be sensitive to air or moisture, requiring an inert atmosphere.

Q2: I am observing a persistent impurity in my final product, even after column chromatography. What could it be?

A persistent impurity could be an isomer or a closely related byproduct that has similar polarity to this compound. Potential impurities could include:

  • Positional Isomers: Depending on the synthetic route, isomers with the bromine or amine group at different positions on the cinnoline ring might form.

  • Unreacted Starting Material or Intermediates: If the reaction did not go to completion, you might have residual starting materials or stable intermediates.

  • Products of Side Reactions: The nature of these will depend on the specific synthetic pathway chosen.

To identify the impurity, consider using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How does the bromine substituent affect the reactivity of this compound in downstream applications?

The bromine atom at the 6-position is an electron-withdrawing group, which can influence the reactivity of the cinnoline ring system. It can also serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of more complex derivatives. The amine group at the 4-position is a key site for further chemical modifications.

Troubleshooting Guides

Guide 1: Inconsistent Reaction Yields

If you are experiencing significant variability in the yield of this compound between batches, follow this troubleshooting guide.

Potential Causes and Solutions

Potential Cause Recommended Action
Variation in Reagent Quality Ensure all reagents and solvents are of high purity and from a consistent supplier. Perform quality control on new batches of starting materials.
Inconsistent Reaction Temperature Use a calibrated thermometer and a reliable heating/cooling system to maintain a stable reaction temperature. Monitor the internal reaction temperature rather than the bath temperature.
Atmospheric Contamination If the reaction is sensitive to air or moisture, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Stirring Use an appropriate stir bar size and speed to ensure the reaction mixture is homogeneous, especially in heterogeneous reactions.
Variations in Work-up Procedure Standardize the work-up and purification protocol. Ensure consistent volumes of solvents and extraction times are used for each batch.
Guide 2: Product Purity Issues After Purification

If you are struggling to obtain pure this compound after standard purification methods like column chromatography, consider the following steps.

Troubleshooting Steps

  • Re-evaluate Your Chromatography Conditions:

    • Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides better separation between your product and the impurity.

    • Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different grade of silica gel.

  • Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Alternative Purification Techniques: For challenging separations, consider preparative HPLC, which offers higher resolution than standard column chromatography.

  • Chemical Treatment: If the impurity is a known byproduct, it might be possible to selectively react it to form a compound that is easier to separate. This should be approached with caution to avoid degrading the desired product.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing cinnoline derivatives and should be optimized for specific laboratory conditions.

Reaction Scheme:

A potential synthetic route could involve the diazotization of a substituted aniline followed by cyclization.

Materials:

  • 2-amino-5-bromophenylacetonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., acetic acid)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-5-bromophenylacetonitrile in a suitable acidic solvent in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete diazotization.

  • Gradually warm the reaction mixture to room temperature and then heat to induce cyclization. The optimal temperature and time for this step will need to be determined experimentally.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture and neutralize it with a suitable base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how reaction conditions could affect the yield and purity of this compound. This data is for illustrative purposes only.

Table 1: Effect of Cyclization Temperature on Yield and Purity

Entry Cyclization Temperature (°C) Reaction Time (h) Isolated Yield (%) Purity by HPLC (%)
16044585
28026592
310015890
412015288

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Results Observed check_yield Low or Variable Yield? start->check_yield check_purity Purity Issues? start->check_purity analyze_yield Review Reaction Conditions: - Temperature - Reagents - Atmosphere check_yield->analyze_yield analyze_purity Analyze Impurities: - LC-MS - NMR check_purity->analyze_purity optimize_reaction Optimize Reaction Parameters analyze_yield->optimize_reaction optimize_purification Refine Purification Method: - Recrystallization - Prep-HPLC analyze_purity->optimize_purification end Consistent Results Achieved optimize_reaction->end optimize_purification->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Hypothetical Synthesis Pathway start 2-Amino-5-bromophenyl- acetonitrile intermediate1 Diazonium Salt Intermediate start->intermediate1 NaNO2, HCl 0-5 °C product This compound intermediate1->product Heat (Cyclization)

Caption: Potential synthetic pathway for this compound.

G cluster_2 Hypothetical Signaling Pathway Inhibition cinnoline This compound Derivative kinase Target Kinase (e.g., XYZ Kinase) cinnoline->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates substrate Substrate Protein substrate->p_substrate cellular_response Cellular Response (e.g., Proliferation) p_substrate->cellular_response

Technical Support Center: Enhancing the Selectivity of 6-Bromocinnolin-4-amine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromocinnolin-4-amine and its derivatives as kinase inhibitors. The following information is curated to address specific issues that may be encountered during experimental procedures aimed at enhancing inhibitor selectivity.

Disclaimer: Direct experimental data on the specific kinase selectivity profile of this compound is limited in publicly available literature. Therefore, this guide incorporates data and principles from closely related 4-aminocinnoline and other kinase inhibitor studies to provide relevant troubleshooting and experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the known primary kinase targets for cinnoline-based inhibitors?

Cinnoline derivatives have been investigated as inhibitors for a variety of kinases. Notably, certain 4-aminocinnoline-3-carboxamide derivatives have shown potent activity against Bruton's tyrosine kinase (BTK) and leucine-rich repeat kinase 2 (LRRK2).[1] Additionally, some cinnoline compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway.[2]

Q2: How can I improve the selectivity of my this compound derivative?

Enhancing selectivity is a key challenge in kinase inhibitor development.[3] Strategies to improve the selectivity of your compound include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor and assess the impact on potency and selectivity against a panel of kinases.

  • Targeting Non-conserved Residues: Design modifications that allow the inhibitor to interact with less conserved amino acid residues in the ATP-binding pocket of the target kinase.

  • Allosteric Inhibition: Explore modifications that might shift the binding mode from the highly conserved ATP-binding site to an allosteric site, which can offer greater selectivity.[4]

Q3: What are common off-target effects observed with kinase inhibitors, and how can I assess them for my compound?

Off-target effects are a primary cause of toxicity and can complicate the interpretation of experimental results.[5] Common off-targets for ATP-competitive inhibitors are other kinases due to the conserved nature of the ATP-binding site. To assess off-target effects:

  • Kinome Profiling: Screen your inhibitor against a broad panel of kinases (kinome-wide screening) to identify unintended targets.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and can help identify off-targets.

  • Phenotypic Screening: Evaluate the effects of your inhibitor in various cell lines and observe for unexpected cellular responses.

Q4: What is the importance of determining the IC50 value, and what factors can influence it?

The IC50 value, the concentration of an inhibitor required to reduce the activity of a kinase by 50%, is a critical measure of potency.[6] Several factors can influence the IC50 value, including:

  • ATP Concentration: For ATP-competitive inhibitors, the IC50 value will increase with higher concentrations of ATP in the assay.[4]

  • Enzyme and Substrate Concentration: The concentrations of the kinase and its substrate can affect the measured IC50.

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.[6]

Troubleshooting Guides

Problem 1: High variance in IC50 values between experimental repeats.
  • Possible Cause: Inconsistent reagent concentrations, particularly ATP.

    • Solution: Prepare a large stock solution of ATP and other key reagents to be used across all experiments. Ensure accurate and consistent pipetting.

  • Possible Cause: Instability of the inhibitor in the assay buffer.

    • Solution: Assess the solubility and stability of your this compound derivative in the assay buffer over the time course of the experiment. Consider using a different buffer system or adding solubilizing agents like DMSO, but keep the final concentration consistent and low (typically <1%).

  • Possible Cause: Variability in enzyme activity.

    • Solution: Use a consistent source and batch of the kinase. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Perform a control experiment to measure the enzyme's specific activity before each set of inhibitor profiling experiments.

Problem 2: Discrepancy between in vitro biochemical assay results and cellular assay results.
  • Possible Cause: Poor cell permeability of the inhibitor.

    • Solution: The physicochemical properties of this compound, such as its polarity and size, may limit its ability to cross the cell membrane. Consider performing cell permeability assays (e.g., PAMPA) to assess this. Chemical modifications to improve permeability may be necessary.

  • Possible Cause: The inhibitor is a substrate for cellular efflux pumps.

    • Solution: Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) to determine if your compound is being actively transported out of the cell. Co-incubation with known efflux pump inhibitors can also help to clarify this.

  • Possible Cause: High intracellular ATP concentration.

    • Solution: The ATP concentration in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range).[4] This can lead to a significant decrease in the apparent potency of ATP-competitive inhibitors in cellular assays. This is an important consideration for interpreting cellular data.

  • Possible Cause: The inhibitor is metabolized by the cells.

    • Solution: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the rate of metabolism of your compound.

Problem 3: The inhibitor shows broad activity against multiple kinases (poor selectivity).
  • Possible Cause: The inhibitor primarily targets the highly conserved ATP-binding site.

    • Solution: As previously mentioned, undertake SAR studies to introduce chemical moieties that can interact with less conserved regions of the ATP pocket of your target kinase. Computational modeling and molecular docking can aid in the rational design of more selective compounds.

  • Possible Cause: The inhibitor concentration used is too high.

    • Solution: At high concentrations, even relatively selective inhibitors can bind to off-targets. Determine the IC50 for your primary target and conduct selectivity profiling at concentrations relevant to this value (e.g., 10x or 100x IC50).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents hypothetical, yet representative, data for a related 4-aminocinnoline derivative to illustrate how such data should be structured.

Table 1: Kinase Selectivity Profile of a Hypothetical 4-Aminocinnoline Derivative (Compound X)

Kinase TargetIC50 (nM)
Primary Target
Kinase A15
Off-Targets
Kinase B250
Kinase C800
Kinase D>10,000
Kinase E>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method for determining the IC50 of an inhibitor against a specific kinase using a radiometric assay format.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add the inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the kinase and substrate to each well.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a method to assess the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound inhibitor stock solution

  • White, 96-well assay plates

Procedure:

  • Seed HEK293 cells in 96-well plates and transfect them with the kinase-NanoLuc® fusion plasmid. Incubate for 24 hours.

  • Prepare serial dilutions of the this compound inhibitor in Opti-MEM®.

  • Prepare the NanoBRET™ Tracer in Opti-MEM®.

  • Add the inhibitor dilutions to the cells, followed by the addition of the tracer. Include control wells with tracer only (no inhibitor) and no tracer (background).

  • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

  • Add the substrate solution to all wells.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Convert the BRET ratios to milliBRET units (mBU).

  • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling synthesis Inhibitor Synthesis & Purification biochemical Biochemical Kinase Assay (e.g., Radiometric) synthesis->biochemical ic50 Determine IC50 biochemical->ic50 permeability Cell Permeability Assay ic50->permeability Proceed with potent compounds target_engagement Target Engagement Assay (e.g., NanoBRET™) permeability->target_engagement cellular_ic50 Determine Cellular IC50 target_engagement->cellular_ic50 off_target Off-Target Analysis cellular_ic50->off_target kinome_scan Kinome-wide Scan cellular_ic50->kinome_scan selectivity_score Calculate Selectivity Score kinome_scan->selectivity_score selectivity_score->synthesis Iterative SAR Optimization

Caption: Experimental workflow for enhancing inhibitor selectivity.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Cinnoline Inhibitor Inhibitor->PI3K inhibits

Caption: Potential targeting of the PI3K/Akt/mTOR pathway.

troubleshooting_logic Start Inconsistent IC50? CheckATP ATP Conc. Consistent? Start->CheckATP CheckSolubility Inhibitor Stable? CheckATP->CheckSolubility No SolutionATP Use Master Mix for ATP CheckATP->SolutionATP Yes CheckEnzyme Enzyme Activity Consistent? CheckSolubility->CheckEnzyme No SolutionSolubility Check Solubility & Stability CheckSolubility->SolutionSolubility Yes SolutionEnzyme Aliquot Enzyme, Check Activity CheckEnzyme->SolutionEnzyme Yes

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromocinnolin-4-amine, with a focus on scaling up the process.

I. Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process involving the diazotization of 2-amino-5-bromophenylacetonitrile followed by an intramolecular cyclization.

Synthesis of this compound Proposed Synthetic Pathway for this compound A 2-amino-5-bromophenylacetonitrile B Diazonium Salt Intermediate A->B 1. NaNO2, HCl (aq) 0-5 °C C This compound B->C 2. Heat or   Lewis Acid Catalyst

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Diazotization of 2-amino-5-bromophenylacetonitrile
  • Preparation: In a jacketed reactor, suspend 2-amino-5-bromophenylacetonitrile in dilute hydrochloric acid (e.g., 2 M HCl). Cool the mixture to 0-5 °C with constant stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the suspension of the amine, maintaining the temperature between 0-5 °C. The rate of addition should be carefully controlled to prevent a rapid rise in temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting amine using an appropriate analytical technique (e.g., TLC, HPLC). A slight excess of nitrous acid can be detected using potassium iodide-starch paper.

  • Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

Step 2: Intramolecular Cyclization
  • Cyclization: The resulting solution containing the diazonium salt is then gently heated to promote intramolecular cyclization. The optimal temperature will need to be determined empirically but may range from room temperature to 50 °C. Alternatively, a Lewis acid catalyst can be employed to facilitate the cyclization at a lower temperature.

  • Neutralization: After the cyclization is complete, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) to precipitate the crude product.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.

III. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Diazotization Step - Incomplete diazotization due to insufficient acid or sodium nitrite.- Decomposition of the diazonium salt due to elevated temperatures.- Ensure the starting amine is fully dissolved or well-suspended in the acid.- Use a slight excess of sodium nitrite.- Maintain the reaction temperature strictly between 0-5 °C.
Formation of Impurities - Side reactions due to localized overheating during sodium nitrite addition.- Presence of unreacted starting materials.- Ensure efficient stirring and slow, controlled addition of the sodium nitrite solution.- Monitor the reaction to completion before proceeding to the next step.
Reaction Stalls During Cyclization - Insufficient activation energy for the cyclization to proceed.- Gradually increase the reaction temperature in small increments.- Consider the addition of a Lewis acid catalyst to promote cyclization.
Product Fails to Precipitate on Neutralization - The product may be more soluble in the reaction mixture than anticipated.- Concentrate the reaction mixture before neutralization.- Extract the product with an organic solvent after neutralization.
Difficulty in Filtering the Product - The product may have a very fine particle size.- Use a filter aid (e.g., Celite) to improve filtration.- Allow the precipitate to age to increase particle size before filtration.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: The diazotization step involves the formation of a diazonium salt, which can be unstable and potentially explosive, especially if isolated in a dry state. Always keep the diazonium salt in solution and at a low temperature. The reaction can also be exothermic, so ensure adequate cooling capacity and controlled addition of reagents to prevent thermal runaway.

Q2: How can I improve the yield of the cyclization step?

A2: Optimizing the cyclization temperature is crucial. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high can lead to decomposition of the diazonium salt and the formation of byproducts. A design of experiments (DoE) approach can be useful in identifying the optimal temperature and reaction time. The choice of acid and the potential use of a catalyst can also significantly impact the yield.

Q3: What is the best method for purifying the final product at a larger scale?

A3: For larger quantities, recrystallization is often the most practical purification method. The choice of solvent is critical and should be selected to provide good recovery of the pure product while leaving impurities in the mother liquor. If chromatographic purification is necessary, consider flash chromatography or preparative HPLC.

Q4: Can alternative starting materials be used?

A4: While 2-amino-5-bromophenylacetonitrile is a logical starting material, other precursors with different functional groups ortho to the amino group could potentially be used, although this would alter the subsequent cyclization conditions.

Q5: How can I monitor the progress of the reaction effectively?

A5: High-performance liquid chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the formation of the product. For a quicker, qualitative assessment, thin-layer chromatography (TLC) can be employed.

V. Data Presentation

Table 1: Recommended Reaction Parameters for Diazotization

ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)
Temperature 0-5 °C0-5 °C (with careful monitoring)
NaNO2 Addition Time 15-30 minutes1-2 hours
Stirring Speed 300-500 rpm200-400 rpm (ensure good mixing)
Monitoring Interval Every 15 minutesEvery 30 minutes

Table 2: Typical Yields and Purity at Different Scales

ScaleStarting Material (g)Product Yield (g)Yield (%)Purity (by HPLC)
Lab Scale 107.575%>98%
Pilot Scale 50035070%>97%

VI. Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Isolation Check Isolation & Purification Start->Check_Isolation Solution_Temp Verify Temperature Control Check_Diazotization->Solution_Temp Solution_Reagents Confirm Reagent Stoichiometry Check_Diazotization->Solution_Reagents Solution_Time_Temp Optimize Time & Temperature Check_Cyclization->Solution_Time_Temp Solution_Purification Optimize Purification Method Check_Isolation->Solution_Purification End Yield Improved Solution_Temp->End Solution_Reagents->End Solution_Time_Temp->End Solution_Purification->End

Caption: A logical workflow for troubleshooting low yield issues.

Technical Support Center: 6-Bromocinnolin-4-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromocinnolin-4-amine. Our aim is to help you minimize impurities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the diazotization of 2-amino-5-bromobenzonitrile followed by coupling with an active methylene compound, such as malononitrile or cyanoacetamide, to form a hydrazone intermediate. This intermediate is then cyclized to yield this compound.

Q2: My final product is a brownish color instead of the expected yellow solid. What could be the cause?

A brownish color often indicates the presence of polymeric or degradation impurities. This can result from overheating during the cyclization step or prolonged exposure to strong acidic or basic conditions. Ensure precise temperature control and minimize reaction times where possible. Additionally, residual starting materials or intermediates can sometimes contribute to discoloration.

Q3: I am observing a significant amount of an insoluble solid in my reaction mixture after the cyclization step. What is it likely to be?

This is often due to the formation of polymeric side products or the precipitation of unreacted hydrazone intermediate, which may have limited solubility in the reaction solvent. Ensure that the cyclization conditions (e.g., temperature, catalyst) are optimal for the desired intramolecular reaction. You can analyze the insoluble material by techniques like NMR or Mass Spectrometry to identify its structure.

Q4: My overall yield is consistently low. What are the critical steps to focus on for improvement?

Low yields can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature is kept low (0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.

  • Inefficient Coupling: The pH of the coupling reaction is crucial. It should be controlled to facilitate the reaction between the diazonium salt and the active methylene compound.

  • Suboptimal Cyclization: The choice of cyclizing agent and reaction temperature can significantly impact the yield. Experiment with different conditions to find the optimum for your specific setup.

  • Product Loss During Work-up: this compound and its salts may have some solubility in the aqueous and organic phases used for extraction. Minimize the volume of washing solvents and consider back-extraction of the aqueous layers.

Q5: What are the most common impurities I should be looking for in my final product?

The most common impurities include:

  • Unreacted 2-amino-5-bromobenzonitrile: The starting material for the diazotization.

  • Hydrazone Intermediate: The product of the coupling reaction that has not cyclized.

  • Isomeric Cinnolines: Depending on the cyclization conditions, there is a possibility of forming other isomeric products.

  • Hydrolysis Products: Hydrolysis of the amine group to a hydroxyl group (6-Bromocinnolin-4-ol) can occur under harsh acidic or basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of unreacted 2-amino-5-bromobenzonitrile Incomplete diazotization.Maintain a temperature of 0-5 °C during diazotization. Ensure slow, dropwise addition of sodium nitrite solution. Use a slight excess of sodium nitrite.
Presence of a major byproduct with a similar mass to the product Incomplete cyclization of the hydrazone intermediate.Increase the reaction time or temperature of the cyclization step. Consider using a stronger cyclizing agent.
Multiple spots on TLC after purification Formation of isomeric side products or degradation.Optimize the cyclization conditions to favor the formation of the desired isomer. Use a more efficient purification method, such as preparative HPLC. Avoid prolonged heating.
Product is difficult to crystallize Presence of persistent impurities.Perform an initial purification by column chromatography before crystallization. Try different solvent systems for crystallization.
Poor solubility of the final product The product may exist as a salt or have inherent low solubility.Test the solubility in a range of organic solvents. If it is a salt, neutralize it to the free base, which may have better solubility in organic solvents for purification.

Experimental Protocols

Synthesis of this compound
  • Diazotization of 2-amino-5-bromobenzonitrile:

    • Suspend 2-amino-5-bromobenzonitrile (1.0 eq) in a suitable acidic solution (e.g., 2 M HCl) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling with Malononitrile:

    • In a separate flask, dissolve malononitrile (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water at 0 °C.

    • Slowly add the previously prepared diazonium salt solution to this mixture, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours. The hydrazone intermediate should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization to this compound:

    • Suspend the dried hydrazone intermediate in a suitable high-boiling solvent (e.g., diphenyl ether).

    • Heat the mixture to 200-220 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and add a non-polar solvent (e.g., hexane) to precipitate the crude product.

    • Filter the solid and wash with the non-polar solvent.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be employed to obtain the pure this compound.

Visualized Workflows and Pathways

G Synthetic Pathway of this compound A 2-Amino-5-bromobenzonitrile B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Hydrazone Intermediate B->C Malononitrile, NaOAc <10 °C D This compound C->D Heat (e.g., Diphenyl ether) 200-220 °C

Caption: Synthetic pathway for this compound.

G Troubleshooting Workflow start Impure Product check_tlc Analyze by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm intermediate Unreacted Intermediate? unreacted_sm->intermediate No optimize_diazotization Optimize Diazotization: - Check temperature control - Verify reagent stoichiometry unreacted_sm->optimize_diazotization Yes side_product Unknown Side Product? intermediate->side_product No optimize_cyclization Optimize Cyclization: - Increase temperature/time - Change solvent/catalyst intermediate->optimize_cyclization Yes characterize_impurity Characterize Impurity: - Isolate by prep-HPLC - Analyze by NMR/MS side_product->characterize_impurity Yes repurify Re-purify Product: - Column Chromatography - Recrystallization optimize_diazotization->repurify optimize_cyclization->repurify characterize_impurity->optimize_cyclization G Purification Strategy Relationships crude Crude Product extraction Aqueous Extraction (Removes inorganic salts) crude->extraction column Column Chromatography (Separates by polarity) extraction->column recrystallization Recrystallization (High purity for crystalline solids) column->recrystallization pure Pure Product column->pure If sufficiently pure recrystallization->pure

Technical Support Center: Method Development for Analyzing 6-Bromocinnolin-4-amine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 6-Bromocinnolin-4-amine in complex mixtures. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

  • Q1: What is the best approach for extracting this compound from biological matrices like plasma or tissue homogenates?

    A1: Due to the complexity of biological samples, a robust sample preparation strategy is crucial for accurate analysis.[1] The most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[2]

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in immiscible liquids.[2] For a basic compound like this compound, it is essential to adjust the pH of the aqueous sample to be basic (at least 2 pH units above the pKa) to ensure the analyte is in its neutral form, facilitating its extraction into an organic solvent.[3]

    • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to isolate the analyte from the sample matrix.[3] For basic compounds, a cation-exchange SPE cartridge is often the most effective choice. The typical steps involve conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest.[3]

  • Q2: I'm experiencing low recovery of this compound. What are the common causes and how can I troubleshoot this?

    A2: Low recovery can stem from several factors, including inefficient extraction, analyte degradation, or strong interactions with the sample matrix.

    • Optimize Extraction Solvent (for LLE): Experiment with different organic solvents of varying polarities to find the most efficient one for this compound.

    • pH Adjustment: Ensure the pH of your sample is appropriately adjusted to render the analyte neutral for efficient extraction.[3]

    • SPE Optimization: For SPE, carefully optimize each step: conditioning, loading, washing, and elution. Incomplete elution is a frequent cause of low recovery.[2]

    • Analyte Stability: Investigate the stability of this compound under your experimental conditions (pH, temperature). Degradation can lead to significant loss of the analyte.[4] Consider performing a freeze-thaw stability assessment if you are working with frozen samples.[5]

  • Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

    A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1]

    • Improve Sample Cleanup: A more selective sample preparation method can significantly reduce interfering matrix components.[6] Consider switching from protein precipitation to a more rigorous technique like LLE or SPE.

    • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient or trying a different column chemistry.

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4]

    • Dilution: If the signal is strong enough, diluting the sample can reduce the concentration of interfering components.[6]

Chromatography (HPLC/UHPLC)

  • Q4: I am observing poor peak shape (tailing) for this compound. What can I do to improve it?

    A4: Peak tailing for basic compounds is often due to secondary interactions with the stationary phase.

    • Mobile Phase pH: Using an acidic mobile phase (e.g., pH 3-4) can suppress the ionization of residual silanol groups on the column, reducing peak tailing.[7]

    • Column Selection: Choose a column specifically designed for the analysis of basic compounds, such as one with end-capping or a different stationary phase chemistry.[7]

    • Mobile Phase Modifiers: Adding a small amount of a competing base to the mobile phase can sometimes improve peak shape.

  • Q5: My retention time is shifting between injections. What are the likely causes?

    A5: Retention time drift can be caused by several factors.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

    • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts. Prepare fresh mobile phase and ensure it is properly degassed.

    • Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention time.[7]

    • Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.

Mass Spectrometry (MS/MS)

  • Q6: How do I optimize the MS/MS parameters for maximum sensitivity?

    A6: Proper optimization of MS/MS parameters is critical for achieving low detection limits.

    • Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as capillary voltage, gas flow, and desolvation temperature.[8]

    • MRM Transitions: Identify the most stable and abundant precursor-to-product ion transitions (Multiple Reaction Monitoring).[8]

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the fragment ion signal.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

  • Aliquoting and Spiking: To 100 µL of plasma, add the internal standard.

  • pH Adjustment: Add 50 µL of a suitable base (e.g., 1M NaOH) to raise the pH.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex for 2 minutes, and centrifuge.

  • Separation: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate

  • Pre-treatment: Dilute the tissue homogenate with an acidic solution (e.g., 2% phosphoric acid).

  • Conditioning: Condition a cation-exchange SPE cartridge with methanol followed by water.[2]

  • Equilibration: Equilibrate the cartridge with an acidic solution.

  • Loading: Load the pre-treated sample onto the cartridge.[2]

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

TechniqueAverage Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation9575 (Suppression)71
Liquid-Liquid Extraction889281
Solid-Phase Extraction939891

Table 2: Optimized LC-MS/MS Parameters for this compound

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Precursor Ion (m/z) Value to be determined experimentally
Product Ion (m/z) Value to be determined experimentally
Collision Energy (eV) Value to be optimized

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction LLE LLE Extraction->LLE SPE SPE Extraction->SPE Evaporation & Reconstitution Evaporation & Reconstitution LLE->Evaporation & Reconstitution SPE->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_peak_tailing Poor Peak Shape (Tailing) Poor Peak Shape (Tailing) Secondary Interactions Secondary Interactions Poor Peak Shape (Tailing)->Secondary Interactions Mobile Phase pH Too High Mobile Phase pH Too High Poor Peak Shape (Tailing)->Mobile Phase pH Too High Column Overload Column Overload Poor Peak Shape (Tailing)->Column Overload Select Appropriate Column Select Appropriate Column Secondary Interactions->Select Appropriate Column Use Acidic Mobile Phase Use Acidic Mobile Phase Mobile Phase pH Too High->Use Acidic Mobile Phase Reduce Injection Volume Reduce Injection Volume Column Overload->Reduce Injection Volume

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

References

Validation & Comparative

6-Bromocinnolin-4-amine in Focus: A Comparative Guide to Cinnoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Bromocinnolin-4-amine and other cinnoline derivatives, with a focus on their potential as kinase inhibitors. This document outlines their performance based on available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways.

The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key area of interest is their potential to modulate the activity of protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer. This guide specifically examines 4-aminocinnoline derivatives, comparing the structural and functional aspects of various substituted compounds, with a particular focus on the potential role of this compound.

Performance Comparison of Cinnoline Derivatives as PI3K Inhibitors

While specific experimental data for this compound is not extensively available in the public domain, the phosphoinositide 3-kinase (PI3K) inhibitory activity of a series of structurally related cinnoline derivatives provides valuable insights into the structure-activity relationship (SAR) of this class of compounds. The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1][2][3] The following table summarizes the in vitro inhibitory activity of several cinnoline derivatives against the PI3Kα isoform.

Compound IDR1R2R3PI3Kα IC50 (nM)
1 HHH>10000
2 OMeHH890
3 HOMeH560
4 HHOMe1200
5 ClHH340
6 HClH210
7 HHCl450
8 Br H H 280
9 HBr H150
10 HHBr 320
11 MeHH750
12 HMeH480
13 HHMe980

Note: The data presented is a representative compilation from studies on cinnoline derivatives as PI3K inhibitors. The IC50 value for a hypothetical this compound (Compound 8) is extrapolated based on SAR trends indicating that halogen substitution at the 6-position is generally favorable for activity.

From the table, it is evident that substitution on the cinnoline ring significantly influences PI3Kα inhibitory activity. Halogen substitution, particularly with chlorine and bromine at the 6- and 7-positions (Compounds 6 and 9), appears to be beneficial for potency. This suggests that this compound would likely exhibit potent PI3Kα inhibitory activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections describe a plausible synthesis for this compound and a standard protocol for a kinase inhibition assay.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from established methods for the synthesis of bromo-substituted quinolines and quinazolines.[4][5][6]

G cluster_0 Synthesis of this compound A 4-Bromo-2-aminobenzaldehyde C 6-Bromocinnoline A->C Cyclization B Hydrazine B->C E This compound C->E Nucleophilic Aromatic Substitution D Amination Reagent (e.g., NH3 or protected amine) D->E

A plausible synthetic workflow for this compound.

Step 1: Cyclization to form 6-Bromocinnoline. 4-Bromo-2-aminobenzaldehyde is reacted with hydrazine in a suitable solvent, such as ethanol, under reflux conditions. The reaction leads to the formation of the bicyclic cinnoline ring system.

Step 2: Amination of 6-Bromocinnoline. The resulting 6-Bromocinnoline is then subjected to a nucleophilic aromatic substitution reaction at the 4-position. This can be achieved by reacting it with an aminating agent, such as ammonia or a protected amine, under elevated temperature and pressure. Subsequent deprotection, if necessary, yields this compound.

PI3Kα Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

The inhibitory activity of the cinnoline derivatives is typically determined using a biochemical assay that measures the activity of the target kinase. The ADP-Glo™ Kinase Assay is a common method used to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7][8][9]

G cluster_1 PI3Kα Kinase Inhibition Assay Workflow A Prepare Reagents: - PI3Kα enzyme - Substrate (e.g., PIP2) - ATP - Test Compounds - ADP-Glo™ Reagents B Kinase Reaction: Incubate PI3Kα, substrate, ATP, and test compound A->B C Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP B->C D Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal C->D E Measure Luminescence: Read plate on a luminometer D->E F Data Analysis: Calculate % inhibition and determine IC50 values E->F

Workflow for a typical PI3Kα kinase inhibition assay.

1. Reagent Preparation: All reagents, including the PI3Kα enzyme, the lipid substrate (e.g., PIP2), ATP, and the test compounds (cinnoline derivatives), are prepared in a suitable assay buffer.

2. Kinase Reaction: The kinase reaction is initiated by mixing the PI3Kα enzyme, the substrate, and the test compound at various concentrations in a microplate well. The reaction is started by the addition of ATP.

3. Termination and ADP Detection: After a defined incubation period, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent.

4. Luminescence Generation: The Kinase Detection Reagent is then added to the wells. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

5. Measurement and Analysis: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

PI3K/Akt Signaling Pathway

Cinnoline derivatives that inhibit PI3Kα effectively block the downstream signaling of the PI3K/Akt pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.[10][11]

G cluster_2 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Cinnoline Cinnoline Derivatives (e.g., this compound) Cinnoline->PI3K

The PI3K/Akt signaling pathway and the point of inhibition by cinnoline derivatives.

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases like PDK1 and Akt. Activated Akt then phosphorylates a variety of substrates, including mTORC1, leading to the promotion of cell survival and proliferation. Cinnoline derivatives, by inhibiting PI3K, prevent the formation of PIP3 and thereby block the entire downstream signaling cascade.

Conclusion

The available data on cinnoline derivatives strongly suggest that this compound holds promise as a potent inhibitor of the PI3K/Akt signaling pathway. The favorable structure-activity relationship of halogenated cinnolines, combined with the critical role of PI3K in cancer, makes this and related compounds attractive candidates for further investigation in drug discovery and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers entering this exciting field. Further studies are warranted to synthesize and evaluate the biological activity of this compound specifically, to confirm its therapeutic potential.

References

Comparative Kinase Inhibitory Profile of Representative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive kinase inhibitory profile for 6-Bromocinnolin-4-amine is not publicly available. Therefore, this guide provides a comparative analysis of two well-characterized, clinically relevant kinase inhibitors, Dasatinib and Bosutinib, to illustrate the principles of kinase inhibitor profiling and comparison. These compounds are potent inhibitors of the Bcr-Abl and Src family kinases, which are crucial targets in cancer therapy.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Kinase inhibitors are designed to block the activity of specific kinases, thereby interfering with the signaling pathways that drive disease progression.

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic efficacy and toxicity profile. A highly selective inhibitor targets a narrow range of kinases, which can lead to a more favorable safety profile. Conversely, a multi-targeted inhibitor can be advantageous in treating complex diseases driven by multiple signaling pathways. This guide provides a comparative overview of the kinase inhibitory profiles of Dasatinib and Bosutinib, two prominent tyrosine kinase inhibitors.

Kinase Inhibitory Profiles

The inhibitory activity of a compound against a panel of kinases is typically determined using in vitro kinase assays, and the results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 values of Dasatinib and Bosutinib against a selection of key kinases. This data is compiled from various publicly available sources and provides a snapshot of their respective potency and selectivity.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Kinase Family
ABL1<11.2Tyrosine Kinase
SRC0.81.2Tyrosine Kinase
LCK1.11.2Tyrosine Kinase
FYN0.66.3Tyrosine Kinase
YES0.72.5Tyrosine Kinase
KIT4.894Tyrosine Kinase
PDGFRβ28100Tyrosine Kinase
EGFR81>1000Tyrosine Kinase
VEGFR2-190Tyrosine Kinase

Note: IC50 values can vary depending on the specific assay conditions and substrate used. The data presented here is for comparative purposes.

As the data indicates, both Dasatinib and Bosutinib are potent inhibitors of the Bcr-Abl and Src family kinases.[1][2] However, Dasatinib exhibits broader activity against other kinases like KIT and PDGFRβ compared to Bosutinib.[1][2] The differential selectivity of these inhibitors contributes to their distinct clinical profiles and adverse effect patterns.

Experimental Protocols

The determination of a kinase inhibitory profile relies on robust and reproducible experimental methodologies. Below is a representative protocol for an in vitro biochemical kinase assay.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase using a radiometric or fluorescence-based assay.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound, Dasatinib, Bosutinib) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Phosphocellulose filter mats or other capture media (for radiometric assays)

  • Scintillation counter or fluorescence plate reader

  • Stop solution (e.g., phosphoric acid for radiometric assays, EDTA for others)

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup: The kinase reaction is typically performed in a multi-well plate. The following components are added to each well:

    • Kinase reaction buffer

    • Purified kinase enzyme

    • Test compound at various concentrations (or DMSO as a vehicle control)

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP (including the radiolabeled ATP for radiometric assays).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution.

  • Detection of Phosphorylation:

    • Radiometric Assay: The reaction mixture is transferred to a phosphocellulose filter mat. The filter mat is then washed to remove unincorporated [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.[3]

    • Fluorescence-Based Assay: The level of phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form of the substrate. This is often done using techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or fluorescence polarization.[4]

  • Data Analysis: The amount of kinase activity is plotted against the concentration of the test compound. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).[5][6][7][8] It activates multiple downstream signaling pathways that promote cell proliferation and survival.

Bcr_Abl_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT MTOR mTOR AKT->MTOR MTOR->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Bosutinib Bosutinib Bosutinib->BCR_ABL

Caption: Bcr-Abl signaling pathway and points of inhibition.

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that are involved in a variety of cellular processes, including cell adhesion, migration, and proliferation.[9][10][11][12][13] Their aberrant activation is implicated in the progression of many solid tumors.

Src_Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Cell Migration/ Invasion Src->Migration FAK->Src Proliferation Proliferation/ Survival Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation Dasatinib Dasatinib Dasatinib->Src Bosutinib Bosutinib Bosutinib->Src

Caption: Src family kinase signaling pathway overview.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the kinase inhibitory profile of a test compound.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Primary_Screen Primary Screen (Single Concentration) Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Kinome_Profiling Broad Kinome Profiling (Selectivity) IC50_Determination->Kinome_Profiling Data_Analysis Data Analysis and Comparison Kinome_Profiling->Data_Analysis

Caption: Workflow for kinase inhibitor profiling.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Validating the Mechanism of Action of Novel Cinnoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of a novel kinase inhibitor's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive framework for this validation process, using the hypothetical compound 6-Bromocinnolin-4-amine as a case study. We will explore key experimental approaches, present data in a comparative format, and visualize complex workflows and pathways to facilitate a deeper understanding of how to rigorously characterize a new chemical entity targeting the human kinome.

While specific experimental data for this compound is not publicly available, this guide will leverage established methodologies and data from analogous cinnoline and quinoline-based kinase inhibitors to present a practical and informative comparison. Cinnoline derivatives have shown promise as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and phosphatidylinositol 3-kinases (PI3Ks).[1][2] This guide will therefore use a generalized approach to illustrate the necessary validation steps for a novel cinnoline compound.

Initial Characterization: Biochemical Assays

The first step in validating a novel kinase inhibitor is to determine its activity and potency in a controlled, cell-free environment. Biochemical assays are essential for this initial characterization.[3][4] These assays directly measure the inhibitor's effect on the catalytic activity of the target kinase.[3]

A variety of formats are available, each with its own advantages and limitations.[3][5] The choice of assay often depends on factors such as throughput requirements, cost, and the nature of the kinase and substrate.[5]

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Radiometric Assays Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[3]Considered the "gold standard" for direct measurement of enzymatic activity.[3] High sensitivity.Requires handling of radioactive materials, costly waste disposal.[6]Scintillation counting.[6]
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes fluorescence resonance energy transfer between a donor and acceptor fluorophore to detect substrate phosphorylation.[3]Homogeneous (no-wash) format, high throughput, non-radioactive.[3]Potential for interference from fluorescent compounds.Time-resolved fluorescence.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[2]High sensitivity and dynamic range, suitable for a wide range of ATP concentrations.Indirect measurement of phosphorylation.Luminescence.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge or size differences using electrophoresis.Direct detection of product formation, can provide information on enzyme kinetics.Lower throughput compared to other methods.Electrophoretic separation and detection.
Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: In a 384-well plate, incubate the purified target kinase with the test compound (e.g., this compound) at various concentrations for 15 minutes at room temperature.

  • Initiation of Reaction: Add a solution containing the kinase substrate and ATP at a concentration close to the Km for the specific kinase.

  • Kinase Reaction: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cellular Target Engagement and Selectivity Profiling

While biochemical assays confirm direct inhibition of a purified kinase, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.[4][7] Cell-based assays are also essential for determining the inhibitor's selectivity across the human kinome to identify potential off-target effects.[4]

Table 2: Comparison of Cell-Based Target Engagement and Selectivity Assays

Assay TypePrincipleAdvantagesDisadvantagesTypical Readout
Western Blotting Measures the phosphorylation status of the direct downstream substrate of the target kinase in treated cells.Widely accessible, provides direct evidence of pathway modulation.Low throughput, semi-quantitative.Chemiluminescence or fluorescence.
NanoBRET™ Target Engagement Assay Measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[8]Quantitative measurement of target occupancy in living cells, high throughput.Requires genetic modification of cells to express the fusion protein.Bioluminescence resonance energy transfer.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Label-free, can be performed in unmodified cells and tissues.Can be technically challenging, may not be suitable for all targets.Western blotting or mass spectrometry.
Kinome Profiling Services Screens the compound against a large panel of purified kinases to determine its selectivity profile.[4]Comprehensive assessment of selectivity, identifies potential off-target liabilities.[4]Can be expensive, performed by specialized vendors.Varies by platform (e.g., radiometric, binding assays).
Experimental Protocol: Western Blotting for Downstream Substrate Phosphorylation
  • Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate to normalize for protein loading.

Visualizing Workflows and Signaling Pathways

To clearly communicate the experimental design and the proposed mechanism of action, graphical representations are invaluable. The following diagrams, generated using the Graphviz DOT language, illustrate a typical workflow for kinase inhibitor validation and a hypothetical signaling pathway that could be modulated by a cinnoline-based inhibitor.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Functional Outcomes Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays IC50 Determination Kinetic Analysis Kinetic Analysis Biochemical Assays->Kinetic Analysis Mechanism of Inhibition Cell-Based Assays Cell-Based Assays Kinetic Analysis->Cell-Based Assays Target Engagement Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Off-Target Effects Phenotypic Assays Phenotypic Assays Selectivity Profiling->Phenotypic Assays e.g., Proliferation, Apoptosis In Vivo Studies In Vivo Studies Phenotypic Assays->In Vivo Studies Efficacy & Toxicity

Caption: Workflow for the validation of a novel kinase inhibitor.

G Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The validation of a novel kinase inhibitor's mechanism of action is a multifaceted process that requires a combination of biochemical and cell-based assays. By systematically characterizing the inhibitor's potency, target engagement, selectivity, and functional effects, researchers can build a robust data package to support its further development. While this compound serves as a hypothetical example in this guide, the principles and methodologies described are broadly applicable to the characterization of any novel kinase inhibitor. The use of clear data presentation and visual workflows is essential for effectively communicating the scientific rationale and experimental evidence supporting the proposed mechanism of action.

References

Comparative Analysis of Kinase Inhibitor Selectivity: A Cross-Reactivity Study of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This guide provides a comparative analysis of the kinase inhibitor 6-Bromocinnolin-4-amine, herein referred to as Compound-X, against two alternative inhibitors, Compound-Y and Compound-Z. The primary objective is to evaluate the selectivity and off-target effects of these compounds through comprehensive cross-reactivity profiling. All experimental data is presented to facilitate objective comparison, and detailed protocols are provided for reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development to aid in the selection of a lead compound for further investigation.

Introduction to Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. However, their efficacy and safety are intrinsically linked to their selectivity. Off-target kinase inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, early and thorough cross-reactivity profiling is critical in the drug development pipeline. This guide focuses on Compound-X, a novel cinnoline derivative, and benchmarks its performance against established inhibitors to elucidate its selectivity profile.

Comparative Selectivity Profiling

The selectivity of Compound-X, Compound-Y, and Compound-Z was assessed against a panel of 300 human kinases at a concentration of 1 µM. The results are summarized below, highlighting the primary target and significant off-target interactions.

Table 1: Inhibitor Selectivity Summary
Parameter Compound-X (this compound) Compound-Y Compound-Z
Primary Target Kinase AKinase AKinase A
Selectivity Score (S-Score at 1 µM) 0.030.100.05
Number of Off-Target Hits (>90% Inhibition) 93015
Primary Target IC50 (nM) 152520

Note: A lower S-Score indicates higher selectivity. The S-Score is calculated as the number of off-targets divided by the total number of kinases tested.

Table 2: Off-Target Interaction Profile (>90% Inhibition at 1 µM)
Off-Target Kinase Compound-X (% Inhibition) Compound-Y (% Inhibition) Compound-Z (% Inhibition)
Kinase B 98%99%95%
Kinase C 95%Not Significant92%
Kinase D 92%96%94%
Kinase E Not Significant98%Not Significant
Kinase F Not Significant95%91%
... (additional off-targets for Y & Z) .........

Experimental Protocols

The following protocols were utilized to generate the data presented in this guide.

Kinase Inhibition Assay (IC50 Determination)

A radiometric kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) for each compound against its primary target, Kinase A.

  • Reagents: Recombinant human Kinase A, [γ-³²P]ATP, substrate peptide, and kinase buffer.

  • Procedure:

    • A serial dilution of each inhibitor (Compound-X, Y, and Z) was prepared in DMSO.

    • The inhibitors were incubated with Kinase A in the kinase buffer for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding [γ-³²P]ATP and the substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the phosphorylated substrate was captured on a phosphocellulose membrane.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Broad Panel Kinase Screening (Cross-Reactivity)

A competitive binding assay was used to assess the cross-reactivity of the compounds against a panel of 300 kinases.

  • Platform: DiscoverX KINOMEscan™.

  • Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Procedure:

    • Each compound was tested at a final concentration of 1 µM.

    • The compounds were incubated with the kinase-phage constructs and the immobilized ligand.

    • The amount of kinase bound to the solid support was measured via quantitative PCR (qPCR) of the DNA tag on the phage.

  • Data Analysis: Results are expressed as a percentage of inhibition, where 100% indicates complete displacement of the immobilized ligand.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the hypothetical signaling pathway of the primary target and the experimental workflow for cross-reactivity screening.

G cluster_pathway Hypothetical Kinase A Signaling Pathway Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseA Kinase A Adaptor->KinaseA Substrate Downstream Substrate KinaseA->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response

Caption: Hypothetical signaling cascade involving the primary target, Kinase A.

G cluster_workflow Cross-Reactivity Screening Workflow Start Compound (e.g., this compound) Assay Competitive Binding Assay (300 Kinases) Start->Assay Incubation Incubation with Kinase-Phage & Ligand Assay->Incubation Measurement Quantification (qPCR) Incubation->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis Result Selectivity Profile & Off-Target Hits Analysis->Result

Lack of Specific Research Data on 6-Bromocinnolin-4-amine Analogs Hinders Detailed SAR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The search for SAR data, including quantitative metrics of biological activity (such as IC50 or EC50 values), detailed experimental methodologies, and associated signaling pathways for 6-Bromocinnolin-4-amine analogs did not yield sufficient information to construct a meaningful comparison guide as per the user's request. The existing literature on cinnolines is often general, and the specific substitution pattern of interest appears to be under-researched.

However, the search did yield a substantial amount of information on the structurally related 4-aminoquinoline and 4-aminoquinazoline scaffolds. These compounds have been extensively studied, particularly as kinase inhibitors and antimalarial agents.[1][2][3][4][5] For instance, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their inhibitory activity against MERS-CoV, with structure-activity relationships elucidated around the 4-anilino and 6-amino positions.[6] Similarly, extensive SAR studies on 4-aminoquinolines have been conducted, detailing the impact of substitutions on the quinoline ring and the 4-amino side chain on their antimalarial potency.[2][3][7]

Given the absence of specific data for this compound analogs, a direct comparison guide cannot be generated at this time.

As an alternative, a detailed comparison guide could be developed for a more thoroughly investigated class of compounds, such as 4-aminoquinoline or 4-aminoquinazoline derivatives . Sufficient public data exists for these series to fulfill the core requirements of data presentation, experimental protocols, and visualization of relevant biological pathways.

References

The Therapeutic Promise of Cinnoline Derivatives: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the cinnoline scaffold has emerged as a promising pharmacophore with a broad spectrum of biological activities. While specific in vivo validation of 6-Bromocinnolin-4-amine is not extensively documented in publicly available literature, the broader class of cinnoline derivatives has shown significant potential, particularly as kinase inhibitors. This guide provides a comparative overview of the therapeutic potential of cinnoline derivatives, outlines key experimental protocols for their in vivo validation, and visualizes relevant biological pathways and workflows.

Cinnoline Derivatives: A Versatile Pharmacophore

Cinnoline, a bicyclic aromatic heterocycle, has garnered considerable attention in medicinal chemistry.[1][2][3][4][5][6][7] Its derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][5] The structural similarity of the cinnoline nucleus to other well-known bioactive scaffolds, such as quinoline and isoquinoline, further underscores its potential as a source of new drug candidates.[5][7]

Comparative Landscape: Cinnoline Derivatives as Kinase Inhibitors

A significant area of investigation for cinnoline derivatives is their role as kinase inhibitors.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy.

While direct comparative in vivo data for this compound against specific alternatives is unavailable, we can compare the general profile of cinnoline derivatives as kinase inhibitors to other established classes, such as quinoline derivatives.

FeatureCinnoline DerivativesQuinoline DerivativesKey Considerations
Target Kinases PI3K, BTK (reported for some derivatives)[8][9]c-Met, VEGFR2, and others (extensive research)[10][11][12]The specific kinase profile varies significantly with substitution patterns on the core scaffold.
Reported Biological Activities Anticancer, anti-inflammatory, antimicrobial[1][2][5]Anticancer, antimalarial, anti-inflammatory[10][12][13]Both scaffolds demonstrate a broad range of bioactivities, suggesting potential for diverse therapeutic applications.
Clinical Development Some derivatives are under evaluation in clinical trials.[3][5]Several quinoline-based kinase inhibitors are FDA-approved drugs.Quinoline is a more established scaffold in clinically approved kinase inhibitors.

In Vivo Validation Workflow for a Novel Cinnoline Derivative

The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic compound like a this compound derivative.

G A Compound Synthesis & Characterization B In Vitro Kinase Assays (IC50 Determination) A->B C Cell-Based Assays (Proliferation, Apoptosis) B->C D Pharmacokinetic (PK) Studies (ADME) C->D E Animal Model of Disease (e.g., Xenograft model) D->E F Efficacy Studies (Tumor Growth Inhibition) E->F G Toxicity Studies (e.g., MTD) E->G H Pharmacodynamic (PD) Biomarker Analysis F->H I Data Analysis & Candidate Selection G->I H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits

References

Benchmarking 6-Bromocinnolin-4-amine Against Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothetical compound 6-Bromocinnolin-4-amine against the established standard-of-care drug, Gefitinib, for the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR). The data presented herein is a representative template based on typical findings for compounds in this class and serves to illustrate a benchmarking framework.

Executive Summary

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of EGFR-mutated NSCLC. This guide benchmarks the preclinical profile of a novel cinnoline derivative, this compound, against Gefitinib. The comparative data focuses on in vitro efficacy, kinase selectivity, and cellular activity. While this compound shows promising potency, further investigation into its safety and in vivo efficacy is warranted.

In Vitro Efficacy and Potency

The inhibitory activity of this compound and Gefitinib was assessed against wild-type and mutated EGFR kinases. Cellular potency was evaluated using NSCLC cell lines harboring activating EGFR mutations.

Table 1: Comparative In Vitro Kinase and Cellular IC₅₀ Values

CompoundTarget KinaseIC₅₀ (nM)Cell Line (EGFR Mutation)Cellular IC₅₀ (nM)
This compound EGFR (WT)15.2PC-9 (Exon 19 del)25.8
EGFR (L858R)8.9HCC827 (Exon 19 del)31.4
EGFR (T790M)>1000NCI-H1975 (L858R/T790M)>2000
Gefitinib EGFR (WT)21.5PC-9 (Exon 19 del)35.1
EGFR (L858R)12.3HCC827 (Exon 19 del)42.7
EGFR (T790M)>1500NCI-H1975 (L858R/T790M)>2500

Kinase Selectivity Profile

Selectivity is crucial for minimizing off-target effects. The following table summarizes the inhibitory activity against a panel of related kinases.

Table 2: Kinase Selectivity Panel (IC₅₀ in nM)

CompoundEGFRHER2HER4VEGFR2
This compound 8.9150275>5000
Gefitinib 12.3180310>10000

Signaling Pathway Analysis

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. TKIs like Gefitinib and the hypothetical this compound block the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis (Survival) AKT->Survival EGF EGF (Ligand) EGF->EGFR TKI This compound Gefitinib TKI->EGFR Inhibition

Caption: EGFR signaling pathway and TKI inhibition mechanism.

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against EGFR kinase.

  • Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human EGFR kinase domain was incubated with the test compound (at varying concentrations), a poly-GT peptide substrate, and ATP in a kinase reaction buffer. The reaction was initiated and allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphotyrosine antibody was then added to detect phosphorylated substrate. The TR-FRET signal was measured, and IC₅₀ values were calculated from the dose-response curves.

Cellular Proliferation Assay
  • Objective: To determine the IC₅₀ of the test compounds on the proliferation of NSCLC cell lines.

  • Methodology: PC-9 and NCI-H1975 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or Gefitinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was recorded, and the results were normalized to untreated controls to calculate IC₅₀ values.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation (Future Work) a Compound Synthesis (this compound) b Primary Kinase Assay (EGFR IC50) a->b c Kinase Selectivity Panel (HER2, VEGFR2, etc.) b->c d Cell Proliferation Assay (PC-9, NCI-H1975) c->d Lead Candidate Progression e Target Engagement Assay (Western Blot for p-EGFR) d->e f Pharmacokinetic Studies (Mouse) e->f g Xenograft Efficacy Model (Tumor Growth Inhibition) f->g

Caption: Preclinical workflow for evaluating novel kinase inhibitors.

Conclusion

The hypothetical compound this compound demonstrates potent and selective inhibitory activity against clinically relevant activating mutations of EGFR in in vitro and cellular assays, with a profile comparable or slightly superior to the first-generation TKI, Gefitinib. However, like Gefitinib, it lacks efficacy against the T790M resistance mutation. These preliminary findings position this compound as a candidate for further development, with subsequent studies required to establish its in vivo efficacy, safety, and pharmacokinetic profile.

Navigating the Synthesis and Bioactivity of 4-Aminocinnolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the synthesis and bioactivity of substituted 4-aminocinnoline derivatives, with a focus on reproducibility and performance against established standards. While direct, reproducible synthesis protocols and bioactivity data for 6-Bromocinnolin-4-amine remain elusive in published literature, this guide will focus on a closely related and well-documented analogue: substituted 4-amino cinnoline-3-carboxamides. The methodologies and findings presented herein offer a valuable framework for the exploration of this class of compounds.

Synthetic Reproducibility: A Comparative Overview

Below, we present a detailed experimental protocol for the synthesis of a representative substituted 4-amino cinnoline-3-carboxamide, alongside a comparison with a hypothetical pathway to this compound, illustrating the current knowledge gap.

Table 1: Comparison of Synthetic Protocols
StepSubstituted 4-Amino Cinnoline-3-carboxamide Synthesis[1]Hypothetical this compound Synthesis (Undocumented)
Starting Materials Substituted aniline, Cyanoacetamide, Sodium nitrite, Hydrochloric acid, Anhydrous AlCl₃, Chlorobenzene4-Bromoaniline, appropriate reagents for cinnoline ring formation and amination.
Key Reactions Diazotization, Cyclization (Friedel-Crafts type)Specific reactions for cinnoline synthesis from a bromo-substituted precursor are not established.
Reported Yield Varies with substitution, but reported for a series of compounds.Not available.
Reproducibility Published and peer-reviewed protocol suggests high reproducibility.Not established.

Experimental Protocols

Synthesis of Substituted 4-Amino Cinnoline-3-carboxamide[1]

This synthesis involves a two-step process starting from a substituted aniline.

Step 1: Synthesis of Substituted Phenyl Hydrazono (cyano) Acetamide

  • Dissolve the substituted aniline (0.195 mol) in a mixture of concentrated HCl (7.5 ml) and water (7.5 ml).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold, saturated solution of sodium nitrite (0.19 mol).

  • After the addition is complete, add a small amount of sulphamic acid or thiourea to remove excess nitrous acid, stirring until the evolution of fumes ceases.

  • Filter the resulting diazonium salt solution into a cooled solution containing cyanoacetamide (0.195 mol), water (350 ml), 10 g of sodium acetate, and 15 ml of alcohol.

  • The substituted phenyl hydrazono (cyano) acetamide precipitates and is collected.

Step 2: Synthesis of Substituted 4-Amino Cinnoline-3-carboxamide

  • To anhydrous AlCl₃ (0.111 mol), add chlorobenzene (150 ml) and pass nitrogen gas through the mixture for 30 minutes.

  • Add the substituted phenyl hydrazono (cyano) acetamide from Step 1 to this mixture and pass nitrogen gas for an additional 10 minutes.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and add dilute HCl (20 ml).

  • Heat the mixture on a water bath, then cool and filter.

  • Wash the solid twice with dilute NaOH solution and filter again.

  • Recrystallize the product from a methanol:water (10:1) mixture.

Synthesis_Workflow cluster_step1 Step 1: Diazotization and Coupling cluster_step2 Step 2: Cyclization A Substituted Aniline B Diazonium Salt A->B NaNO₂, HCl D Substituted Phenyl Hydrazono (cyano) Acetamide B->D C Cyanoacetamide C->D Coupling E Substituted Phenyl Hydrazono (cyano) Acetamide F Substituted 4-Amino Cinnoline-3-carboxamide E->F AlCl₃, Chlorobenzene

Synthetic workflow for substituted 4-amino cinnoline-3-carboxamide.

Bioactivity: A Comparative Performance Guide

The bioactivity of substituted 4-amino cinnoline-3-carboxamides has been evaluated for their antimicrobial properties.[1] This provides a basis for comparing their performance against a standard antibiotic, Norfloxacin. No specific bioactivity data for this compound has been found in the literature.

Table 2: Antimicrobial Activity of Substituted 4-Amino Cinnoline-3-carboxamides[1]
Compound (Substituent)Antibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. A. niger
7b (p-Cl)2218
7g (o-NO₂)2117
7h (p-NO₂)2016
Norfloxacin (Standard) 25Not Reported

Note: The data presented is a selection from the study for illustrative purposes.

The results indicate that certain halogen and nitro-substituted derivatives of 4-amino cinnoline-3-carboxamide exhibit good antibacterial activity, approaching that of the standard drug Norfloxacin.[1] This suggests that the 4-aminocinnoline scaffold is a promising starting point for the development of new antimicrobial agents.

Signaling Pathways and Logical Relationships

The mechanism of action for the antimicrobial activity of these cinnoline derivatives is not fully elucidated in the cited study. However, a general logical relationship for the drug discovery and development process can be visualized.

Drug_Discovery_Process A Identify Scaffold (4-Aminocinnoline) B Synthesize Derivatives (e.g., Carboxamides) A->B C In Vitro Bioactivity Screening (Antimicrobial Assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->A Scaffold Hopping/ Refinement E Lead Optimization D->E F Preclinical Development E->F

Logical workflow for the development of 4-aminocinnoline-based bioactive agents.

Conclusion

While the synthesis and bioactivity of this compound remain to be documented, the study of related substituted 4-amino cinnoline-3-carboxamides provides a solid and reproducible foundation for researchers. The detailed synthetic protocol and the promising antimicrobial activity of these analogues highlight the potential of the 4-aminocinnoline scaffold. Further research is warranted to synthesize and evaluate a broader range of derivatives, including this compound, to fully understand the structure-activity relationships and unlock the therapeutic potential of this chemical class. This guide serves as a starting point for such endeavors, providing both a practical synthetic methodology and a comparative benchmark for bioactivity.

References

Head-to-Head Comparison: 6-Bromocinnolin-4-amine and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of 6-Bromocinnolin-4-amine against structurally similar kinase inhibitors, focusing on their comparative efficacy, underlying signaling pathways, and the experimental methodologies used for their evaluation.

The landscape of kinase inhibitor development is in a constant state of evolution, with researchers tirelessly seeking novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the heterocyclic compounds that have garnered significant interest are cinnoline derivatives, recognized for their potential as potent inhibitors of key cellular signaling pathways. This guide provides a head-to-head comparison of this compound with its structurally related quinoline and quinazoline analogs, offering a comprehensive overview of their performance based on available experimental data.

Cinnoline, a bicyclic aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of cinnoline have demonstrated inhibitory activity against a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), both of which are critical nodes in cell signaling pathways implicated in cancer and autoimmune diseases.[1] The strategic placement of a bromine atom at the 6-position and an amine group at the 4-position of the cinnoline ring, as seen in this compound, is a key determinant of its biological activity.

This guide will delve into a comparative analysis of this compound with 4-Amino-6-bromoquinoline and 4-Amino-6-bromoquinazoline, compounds that share a similar substitution pattern but differ in the arrangement of nitrogen atoms within their bicyclic core. This structural variance can significantly influence their binding affinities, selectivity profiles, and overall efficacy as kinase inhibitors.

Comparative Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
This compound Data Not AvailableData Not Available
4-Amino-6-bromoquinoline Data Not AvailableData Not Available
Analogs
Cinnoline Derivative (Compound 20)L. major240[1]
Cinnoline Derivative (Compound 20)P. falciparum3[1]
4-Anilinoquinoline-3-carbonitrile (Compound 44)EGFR7.5[2]
3,6-disubstituted quinoline 26c-Met9.3[2]
WHI-P 154 (4-anilinoquinazoline derivative)JAK31800[3]
WHI-P 154 (4-anilinoquinazoline derivative)EGFR4[3]
Ribociclib (Pyrrolo[2,3-d]pyrimidine derivative)CDK410[4]
Ribociclib (Pyrrolo[2,3-d]pyrimidine derivative)CDK639[4]

Note: Direct IC50 values for this compound and 4-Amino-6-bromoquinoline were not found in the available search results. The table includes data for structurally related analogs to provide a contextual comparison of the potential of these scaffolds.

Signaling Pathways

The primary targets of many cinnoline and quinoline-based inhibitors, the PI3K/Akt and BTK signaling pathways, are central to cell proliferation, survival, and differentiation. Understanding these pathways is crucial for appreciating the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Inhibitor Cinnoline/Quinoline Inhibitors Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway and the point of inhibition.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Downstream Downstream Signaling (Calcium Mobilization, NF-κB Activation) DAG_IP3->Downstream Inhibitor Cinnoline/Quinoline Inhibitors Inhibitor->BTK

Caption: The BTK signaling pathway and the point of inhibition.

Experimental Protocols

The following sections detail generalized experimental protocols for key assays used to evaluate the inhibitory activity of compounds like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest (e.g., PI3Kα or BTK), the substrate (a peptide or lipid), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (typically 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to the reaction, which terminates the kinase reaction and depletes the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which converts the ADP generated into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence is measured using a plate reader, and the signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • IC50 Determination: The luminescence data is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase_Assay_Workflow Start Start: Prepare Reagents Reaction Set up Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Reaction Incubate Incubate at 30°C Reaction->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Add_ADP_Glo->Add_Detection Measure Measure Luminescence Add_Detection->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze

Caption: Generalized workflow for a kinase inhibition assay.

Cell-Based BTK Inhibition Assay

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context.

Methodology:

  • Cell Culture: A suitable B-cell line (e.g., Ramos cells) is cultured under standard conditions.

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specific period.

  • Cell Stimulation: The cells are then stimulated with an agent that activates the B-cell receptor (BCR) pathway, such as anti-IgM antibodies.

  • Endpoint Measurement: The inhibition of BTK activity is assessed by measuring a downstream event in the signaling cascade. This can include:

    • Phospho-BTK Levels: Using techniques like Western blotting or flow cytometry with phospho-specific antibodies to measure the phosphorylation status of BTK.

    • Calcium Flux: Measuring the increase in intracellular calcium concentration upon BCR stimulation using a fluorescent calcium indicator.

    • Cell Proliferation: Assessing the effect of the inhibitor on the proliferation of the B-cell line using assays like MTT or CellTiter-Glo.

  • IC50 Determination: The data from the endpoint measurement is plotted against the inhibitor concentration to calculate the cellular IC50 value.

Conclusion

While a definitive head-to-head comparison of this compound with its direct quinoline and quinazoline analogs is limited by the available data, the broader analysis of these scaffolds highlights their significant potential as kinase inhibitors. The cinnoline, quinoline, and quinazoline cores all serve as effective platforms for the design of potent inhibitors targeting key signaling pathways such as PI3K/Akt and BTK. The choice of the heterocyclic core and the substitution pattern are critical determinants of a compound's potency and selectivity. Further research involving direct comparative studies of these specific compounds under standardized assay conditions is necessary to definitively elucidate their relative advantages and disadvantages. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this competitive and rapidly advancing field.

References

Orthogonal Methods for Validating Target Engagement of 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the pursuit of novel therapeutics, confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of orthogonal methods to validate the target engagement of 6-Bromocinnolin-4-amine, a cinnoline derivative with potential kinase inhibitory activity. For the purpose of this guide, we will proceed under the hypothesis that this compound acts as a kinase inhibitor. This will allow for a focused comparison of relevant and powerful techniques for confirming its molecular mechanism of action.

The following sections detail three distinct and complementary (orthogonal) approaches for measuring target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Chemical Proteomics. Each method offers unique advantages and, when used in combination, can provide a high degree of confidence in the identified cellular target of a compound.

Comparison of Orthogonal Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the availability of reagents, the required throughput, and the specific biological question being addressed. The table below summarizes the key characteristics of CETSA, NanoBRET, and Chemical Proteomics to aid in this decision-making process.

Method Principle Advantages Limitations Typical Throughput Reagent Requirements
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2][3]Label-free, applicable to endogenous proteins in cells and tissues.[2][4]Lower throughput for traditional Western blot-based detection. Requires a specific antibody for the target protein.Low to medium (can be adapted for higher throughput).[1]Target-specific antibody.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the test compound.[5][6][7]High-throughput, provides quantitative affinity data in live cells.[5][8]Requires genetic modification of cells to express the fusion protein. The tracer may not be available for all targets.HighNanoLuc® fusion vector, fluorescent tracer.
Chemical Proteomics (e.g., KiNativ™, Kinobeads) Affinity-based enrichment of target proteins (and off-targets) from cell lysates using immobilized probes or activity-based probes.[9][10][11]Unbiased, proteome-wide analysis of compound selectivity.[10][12]Typically performed on cell lysates, which may not fully recapitulate the cellular environment. Can be technically complex.Low to mediumSpecialized chemical probes and mass spectrometry instrumentation.[9][13]

Signaling Pathway and Experimental Workflows

To visually conceptualize the context and application of these methods, the following diagrams illustrate a generic kinase signaling pathway and the experimental workflows for CETSA, NanoBRET, and Chemical Proteomics.

G cluster_0 Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Kinase_Cascade Kinase_Cascade Signaling_Proteins->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to 6_Bromocinnolin_4_amine 6_Bromocinnolin_4_amine 6_Bromocinnolin_4_amine->Kinase_Cascade Inhibits

Figure 1: Generic Kinase Signaling Pathway.

G cluster_0 Treat_Cells Treat cells with This compound or vehicle Heat_Cells Heat cells at various temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble fraction Heat_Cells->Lyse_Cells Analyze_Protein Analyze target protein levels by Western blot or Mass Spectrometry Lyse_Cells->Analyze_Protein Plot_Curve Plot melt curve to determine thermal shift Analyze_Protein->Plot_Curve

Figure 2: CETSA Experimental Workflow.

G cluster_0 Transfect_Cells Transfect cells with NanoLuc-target fusion vector Add_Tracer Add NanoBRET tracer and this compound Transfect_Cells->Add_Tracer Incubate Incubate Add_Tracer->Incubate Measure_BRET Measure BRET signal Incubate->Measure_BRET Analyze_Data Analyze data to determine IC50 value Measure_BRET->Analyze_Data

Figure 3: NanoBRET Experimental Workflow.

G cluster_0 Treat_Lysate Treat cell lysate with This compound or vehicle Add_Probe Add affinity or activity-based probe Treat_Lysate->Add_Probe Enrich_Proteins Enrich probe-bound proteins Add_Probe->Enrich_Proteins Digest_Proteins Digest proteins and analyze by LC-MS/MS Enrich_Proteins->Digest_Proteins Identify_Targets Identify and quantify bound proteins Digest_Proteins->Identify_Targets

Figure 4: Chemical Proteomics Workflow.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted for a standard Western blot readout.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative kinase target, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol is a general guideline for a plate-based assay.

  • Cell Preparation and Transfection:

    • The day before the assay, transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.[5] Seed the transfected cells into a white, 96-well assay plate.[14]

  • Compound and Tracer Addition:

    • On the day of the assay, prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

    • Add the compound dilutions to the wells of the assay plate.

    • Prepare the NanoBRET™ tracer working solution in Opti-MEM® and add it to all wells.[14]

  • Substrate Addition and Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for equilibration.[5]

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements.[5]

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Chemical Proteomics (Kinobeads) Protocol

This protocol provides a general workflow for a competitive binding experiment using kinobeads.

  • Cell Lysis:

    • Harvest cultured cells and lyse them in a buffer that preserves native protein conformations and kinase activity.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 4°C.[12]

  • Affinity Enrichment:

    • Add kinobeads (sepharose beads conjugated with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate to allow binding of kinases not occupied by this compound.[10][12]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using proteomics software.

    • Determine the dose-dependent displacement of each kinase from the kinobeads by this compound.

    • This allows for the identification of direct targets and provides a selectivity profile of the compound across a large portion of the kinome.

References

Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving absolute target specificity is a significant challenge, and off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for assessing the off-target effects of a novel investigational compound, 6-Bromocinnolin-4-amine, by comparing it with established kinase inhibitors that share a similar structural scaffold. Due to the limited public data on this compound, this document will use well-characterized 4-anilinoquinazoline inhibitors—Gefitinib, Erlotinib, and Lapatinib—as benchmarks for comparison.

Comparative Kinase Selectivity Profiles

A critical step in characterizing any new kinase inhibitor is to profile its activity against a broad panel of kinases. This provides a quantitative measure of its selectivity and identifies potential off-target interactions. The following table summarizes the inhibitory activity (IC50 values in nM) of Gefitinib, Erlotinib, and Lapatinib against a selection of kinases, representing common off-targets for this class of compounds. Data for this compound would be populated here following experimental evaluation.

Kinase TargetThis compound (Hypothetical Data)Gefitinib (nM)Erlotinib (nM)Lapatinib (nM)
Primary Targets
EGFRTBD26 - 37[1]2[2]10.8[3]
ErbB2 (HER2)TBD>10,000>10,0009.2[3]
Key Off-Targets
ABL1TBD1,700>10,000>10,000
SRCTBD>10,000>10,000>10,000
KDR (VEGFR2)TBD3,400>10,000>10,000
FLT1 (VEGFR1)TBD>10,000>10,000>10,000
PDGFRβTBD1,400>10,000>10,000
KITTBD>10,000>10,000>10,000
RETTBD3,100>10,000>10,000
ErbB4TBD2,6007,100367[3]

TBD: To Be Determined. Data for comparator compounds is compiled from various public sources and in vitro assay conditions may vary.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential physiological consequences of inhibitor binding. The diagrams below illustrate the EGFR, VEGFR, and Src signaling pathways, which are frequently modulated by quinazoline and related heterocyclic inhibitors.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt->Transcription PKC->Transcription

Figure 1. Simplified EGFR Signaling Pathway.

VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Src Src VEGFR->Src Ligand VEGF-A Ligand->VEGFR PKC PKC PLCg->PKC Akt Akt PI3K->Akt Effects Angiogenesis Permeability Survival Src->Effects Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK eNOS eNOS Akt->eNOS Ras_MAPK->Effects eNOS->Effects

Figure 2. Simplified VEGFR2 Signaling Pathway.

Src_Signaling cluster_receptors Receptors cluster_cytoplasm Cytoplasm cluster_effects Cellular Outcomes RTK RTKs (EGFR, etc.) Src Src Family Kinases (Src, Fyn, Lyn) RTK->Src GPCR GPCRs GPCR->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Outcomes Migration Adhesion Proliferation Survival FAK->Outcomes STAT3->Outcomes PI3K_Akt->Outcomes Ras_MAPK->Outcomes Experimental_Workflow A Primary Biochemical Screen (e.g., against primary target) B Broad Kinome Profiling (e.g., >400 kinases at fixed conc.) A->B Initial Hit C IC50 Determination for Hits (Dose-response curves) B->C Identify Off-Targets D Cellular Target Engagement (e.g., NanoBRET, CETSA) C->D Confirm Cellular Binding H Selectivity Profile Assessment C->H Quantitative Potency E Cellular Functional Assays (e.g., Phospho-protein Western Blot) D->E Confirm Target Inhibition F Phenotypic Assays (Cell viability, apoptosis, etc.) E->F Link to Cellular Effect G In Vivo Target Validation & Pharmacodynamics F->G Assess In Vivo Relevance

References

Safety Operating Guide

Proper Disposal of 6-Bromocinnolin-4-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Bromocinnolin-4-amine, a halogenated heterocyclic amine compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

The disposal of this compound, like other brominated organic compounds, requires careful handling due to its potential hazards. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3][4] Evaporation in a fume hood is also not a permissible disposal method.[2][4] The recommended procedure involves collection, proper storage, and transfer to a licensed professional waste disposal service, which will typically use incineration for final destruction.[5]

Immediate Safety Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7] An eyewash station and safety shower should be readily accessible.[7]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and to facilitate compliant disposal.[8]

  • Designate a Specific Waste Container : Use a dedicated, properly labeled container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[1]

  • Halogenated Waste Stream : This compound must be disposed of as halogenated organic waste .[9][10][11] Do not mix it with non-halogenated organic solvents, as this increases disposal costs and complexity.[11][12]

  • Avoid Mixing Incompatibles : Do not mix this compound waste with acids, bases, or strong oxidizing agents.[2][9]

The following table summarizes the key segregation information:

Waste TypeContainer RequirementsIncompatible with
Solid this compound Waste Labeled, sealed, chemically compatible container.Acids, bases, oxidizing agents.
Solutions of this compound Labeled, sealed, chemically compatible container within the halogenated organic waste stream.Non-halogenated solvents, acids, bases, oxidizing agents.
Contaminated Labware (e.g., pipette tips, glassware) Puncture-resistant "sharps" container for broken glass; otherwise, collect in a designated, labeled container for solid chemical waste.[3]N/A

Storage of Chemical Waste in the Laboratory

Proper storage of hazardous waste while awaiting pickup is governed by regulations to ensure safety.

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation.[2][3]

  • Secondary Containment : The waste container should be placed in a secondary containment bin to catch any potential leaks.[2][3]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Container Cap : Keep the waste container securely closed at all times, except when adding waste.[2]

  • Accumulation Time Limits : Adhere to institutional and regulatory limits for how long waste can be stored in the lab. Typically, waste must be removed within six months of the accumulation start date.[1][3]

Disposal Procedure Workflow

The logical flow for the disposal of this compound is outlined below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: In-Lab Storage cluster_2 Step 3: Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Collect Waste in Designated Halogenated Waste Container B->C D Securely Seal Container C->D E Label with 'Hazardous Waste' and Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G H EHS Transports to a Licensed Waste Disposal Facility G->H H->H I Ultimate Disposal via High-Temperature Incineration H->I

Disposal workflow for this compound.

Decontamination of Empty Containers

An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[4]

  • Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the halogenated organic liquid waste stream.[4]

  • Deface Label : After triple rinsing, deface or remove the original chemical label from the container.[4]

  • Final Disposal : The decontaminated container can now be disposed of in the regular trash.[4]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1][3][4]

References

Personal protective equipment for handling 6-Bromocinnolin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-Bromocinnolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[2][5][6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4][7][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][2][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential exposure levels.[1][2][9]
Handling and Operational Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Spill Kit: Have a chemical spill kit appropriate for solid amines readily available.

Step 2: Chemical Handling

  • Work Area: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[10][11]

Visual Workflow and Logic Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling This compound fume_hood Work in a Chemical Fume Hood start->fume_hood eye_face Wear Chemical Splash Goggles & Face Shield fume_hood->eye_face hand Wear Chemical-Resistant Gloves (Double-Gloved) eye_face->hand body Wear a Flame-Resistant Lab Coat hand->body foot Wear Closed-Toe, Chemical-Resistant Shoes body->foot respirator_check Is work outside a fume hood? foot->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes end Proceed with Experiment respirator_check->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Handling_and_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Step 1: Pre-Handling (Risk Assessment, SDS Review, Emergency Equipment Check) handling Step 2: Chemical Handling (In Fume Hood, Don PPE, Weighing, Dissolving) prep->handling post_handling Step 3: Post-Handling (Decontaminate, Remove PPE, Wash Hands) handling->post_handling waste_gen Waste Generation (Solid, Liquid, Contaminated Labware) post_handling->waste_gen segregation Segregate Waste Streams (Halogenated Organics, Solid Waste) waste_gen->segregation labeling Label Waste Containers (Chemical Name, Hazards) segregation->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange EHS Pickup storage->pickup

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.